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  • Product: 2-hydroxypent-4-ynoic acid
  • CAS: 1013026-68-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-hydroxypent-4-ynoic Acid

Foreword: The Strategic Importance of 2-hydroxypent-4-ynoic Acid in Polymer Chemistry and Drug Development 2-Hydroxypent-4-ynoic acid is a pivotal molecule, primarily recognized as a key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of 2-hydroxypent-4-ynoic Acid in Polymer Chemistry and Drug Development

2-Hydroxypent-4-ynoic acid is a pivotal molecule, primarily recognized as a key intermediate in the synthesis of "clickable" biodegradable polylactides.[1][2][3] The incorporation of its terminal alkyne functionality into a polylactide backbone allows for the facile introduction of a diverse array of pendant groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[4] This post-polymerization modification capability is instrumental in tailoring the physicochemical properties of polylactides, such as enhancing hydrophilicity and introducing thermo-responsive behaviors, thereby expanding their utility in advanced biomedical applications like drug delivery vehicles, tissue engineering scaffolds, and smart biomaterials.[1][4][5][6][7] Beyond polymer science, the α-hydroxy acid motif is a common feature in many biologically active molecules, making synthetic routes to chiral α-hydroxy alkynoic acids a subject of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of the primary synthetic pathways to 2-hydroxypent-4-ynoic acid, with a focus on mechanistic details, experimental protocols, and a critical evaluation of the available methodologies.

I. Synthetic Strategies and Mechanistic Insights

Two principal synthetic routes to 2-hydroxypent-4-ynoic acid have been prominently reported in the literature. The first is a classical organometallic approach utilizing a Reformatsky-type reaction, while the second offers a more contemporary, safer, and economically viable alternative starting from common laboratory reagents.

A. The Reformatsky-Type Pathway: A Classical Organozinc Approach

The traditional synthesis of 2-hydroxypent-4-ynoic acid involves the reaction of propargyl bromide with ethyl glyoxylate, mediated by activated zinc, in a Reformatsky-type reaction.[1][3][8] This method, while effective, is hampered by the use of expensive, unstable, and hazardous starting materials. Propargyl bromide is notably shock-sensitive and prone to explosive decomposition, and ethyl glyoxylate requires fresh distillation before use.[1][3][8]

Mechanism of the Reformatsky-Type Reaction

The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[9][10][11][12][13]

  • Oxidative Addition: Activated zinc metal undergoes an oxidative addition into the carbon-bromine bond of propargyl bromide to form an organozinc halide.

  • Nucleophilic Addition: This organozinc reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl glyoxylate. The reaction is believed to proceed through a six-membered chair-like transition state.[10]

  • Hydrolysis: The resulting zinc alkoxide is subsequently hydrolyzed during aqueous workup to yield ethyl 2-hydroxy-4-pentynoate.

  • Saponification: The final step involves the saponification of the ester to afford the target 2-hydroxypent-4-ynoic acid.

This pathway has been reported to provide the target molecule in a 40% overall yield.[1][8]

Diagram of the Reformatsky-Type Synthesis Pathway

G PB Propargyl Bromide EHP Ethyl 2-hydroxy-4-pentynoate PB->EHP 1. Reformatsky Reaction EG Ethyl Glyoxylate EG->EHP Zn Activated Zinc Zn->EHP HPA 2-hydroxypent-4-ynoic acid EHP->HPA 2. Saponification hydrolysis Hydrolysis

Caption: The Reformatsky-Type synthesis of 2-hydroxypent-4-ynoic acid.

B. The Malonate Pathway: An Economical and Safer Synthetic Route

A more recent and advantageous synthesis avoids the hazardous propargyl bromide and unstable ethyl glyoxylate.[1][3][8][14] This method utilizes the readily available and inexpensive diethyl 2-acetamidomalonate and propargyl alcohol as starting materials.[1][3][8][14]

This synthetic strategy is comprised of two main stages:

  • The synthesis of diethyl α-propargyl-α-acetamidomalonate.

  • A one-pot conversion of this intermediate to 2-hydroxypent-4-ynoic acid.

1. Synthesis of Diethyl α-propargyl-α-acetamidomalonate

The initial step involves the C-alkylation of diethyl 2-acetamidomalonate with a propargyl electrophile.[8][14] Propargyl tosylate, prepared from propargyl alcohol and tosyl chloride, serves as an effective propargylating agent.[8][14] The reaction proceeds via the deprotonation of the acidic methylene proton of the malonate by a strong base, such as potassium tert-butoxide, followed by nucleophilic substitution on the propargyl tosylate.[8][14] This alkylation has been reported to proceed in quantitative yield.[4][8]

2. One-Pot Conversion to 2-hydroxypent-4-ynoic Acid

The synthesized diethyl α-propargyl-α-acetamidomalonate is then converted to the final product in a one-pot, four-step sequence without the isolation of intermediates.[1][8][14] This elegant approach significantly improves the efficiency and practicality of the synthesis.

Mechanistic Breakdown of the One-Pot Sequence:

  • Step 1 & 2: Hydrolysis and Decarboxylation: The reaction is initiated by refluxing the propargylated malonate in an aqueous acidic solution (e.g., 2 M H₂SO₄).[1][8][14] The strong acid catalyzes the hydrolysis of both the amide and the two ester functionalities. The resulting α-amino malonic acid derivative is unstable and readily undergoes decarboxylation to yield 2-amino-4-pentynoic acid.[1][8]

  • Step 3: Diazotization: Upon cooling, an aqueous solution of sodium nitrite (NaNO₂) is added. In the acidic environment, nitrous acid (HNO₂) is formed in situ, which then reacts with the primary amine of the 2-amino-4-pentynoic acid to form a diazonium salt.[2][15][][17][18] This transformation proceeds via the formation of a nitrosonium ion (NO⁺) which is attacked by the nitrogen of the amino group.[2][15][] A series of proton transfers and the elimination of a water molecule leads to the formation of the diazonium cation.[2][15][]

  • Step 4: Hydroxylation: The aliphatic diazonium salt is highly unstable and readily decomposes, liberating nitrogen gas (N₂) and forming a carbocation at the α-position.[15] This carbocation is then captured by a water molecule from the solvent, which, after deprotonation, yields the final 2-hydroxypent-4-ynoic acid.[18][19]

Diagram of the Malonate Pathway

G cluster_0 Stage 1: Alkylation cluster_1 Stage 2: One-Pot Conversion DEAM Diethyl 2-acetamidomalonate DPAM Diethyl α-propargyl-α-acetamidomalonate DEAM->DPAM PT Propargyl Tosylate PT->DPAM APnA 2-amino-4-pentynoic acid DPAM->APnA 1. Hydrolysis 2. Decarboxylation DS Diazonium Salt Intermediate APnA->DS 3. Diazotization (NaNO₂, H⁺) HPA 2-hydroxypent-4-ynoic acid DS->HPA 4. Hydroxylation (H₂O, -N₂)

Sources

Exploratory

Physicochemical Profiling and Bioorthogonal Applications of 2-Hydroxypent-4-ynoic Acid

Executive Summary The discovery of protein lactylation—a post-translational modification (PTM) linking cellular metabolism to epigenetic regulation—has necessitated the development of robust chemical tools to map the "la...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of protein lactylation—a post-translational modification (PTM) linking cellular metabolism to epigenetic regulation—has necessitated the development of robust chemical tools to map the "lactylome." 2-Hydroxypent-4-ynoic acid (widely referred to in literature as YnLac ) has emerged as the premier alkynyl-functionalized L-lactate surrogate for this purpose. By acting as a bioorthogonal chemical reporter, this compound allows researchers to metabolically label, enrich, and identify lactylated proteins across the proteome[1]. This whitepaper provides a comprehensive technical guide to the physicochemical properties, synthesis methodologies, and live-cell bioorthogonal applications of 2-hydroxypent-4-ynoic acid.

Structural Dynamics and Physicochemical Properties

2-Hydroxypent-4-ynoic acid is a dual-functional molecule. The α -hydroxy acid moiety is structurally homologous to endogenous lactate, allowing it to be recognized by cellular metabolic machinery and converted into YnLac-CoA. Concurrently, the terminal alkyne serves as a bioorthogonal handle. The alkyne is sterically minimal, ensuring it does not perturb enzymatic recognition by acyltransferases (e.g., p300), yet it is highly reactive in Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[2].

The core physicochemical properties of the compound are summarized below, synthesized from authoritative chemical databases including [3] and [4].

PropertyValue
IUPAC Name 2-hydroxypent-4-ynoic acid
CAS Number 1013026-68-0 (General), 194864-96-5 (S-enantiomer)
Molecular Formula C 5​ H 6​ O 3​
Molecular Weight 114.10 g/mol
SMILES C#CCC(C(=O)O)O
Melting Point 61–63 °C
Boiling Point ~334.1 °C (Predicted)
Topological Polar Surface Area 57.5 Ų

Synthesis and Purification Strategy

Reaction Causality and Design

The synthesis of (S)-2-hydroxypent-4-ynoic acid relies on the stereoretentive diazotization of L-propargylglycine[1].

  • Causality of Reagents: The reaction utilizes sodium nitrite (NaNO 2​ ) in sulfuric acid (H 2​ SO 4​ ) to generate nitrous acid (HONO) in situ. This converts the primary amine of L-propargylglycine into a highly reactive diazonium salt.

  • Causality of Temperature: Maintaining the initial reaction at -5 °C to 0 °C is critical. The diazonium intermediate is highly unstable; low temperatures prevent premature nitrogen gas evolution and unwanted elimination reactions (which would yield an alkene).

  • Causality of Hydrolysis: Shifting the reaction to room temperature allows for controlled nucleophilic substitution by water, replacing the diazonium group with a hydroxyl group.

Step-by-Step Synthesis Protocol

Self-Validating System: To ensure the integrity of the synthesized probe, the protocol mandates validation via High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to confirm the complete conversion of the amine to the hydroxyl group prior to biological application.

  • Preparation: Dissolve 0.50 g (3.35 mmol) of L-propargylglycine hydrochloride in 25 mL of 1 M H 2​ SO 4​ .

  • Diazotization: Cool the solution to -5 °C using an ice-salt bath. Dropwise, add 2.9 mL of 40% aqueous sodium nitrite (16.75 mmol).

  • Incubation: Stir the resulting mixture at 0 °C for exactly 2 hours to ensure complete diazonium salt formation.

  • Hydrolysis: Remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times (3 x 25 mL).

  • Drying & Concentration: Combine the organic phases, dry over anhydrous Na 2​ SO 4​ , filter, and evaporate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography using an EtOAc/Methanol (4/1, v/v) eluent system.

  • Validation: Lyophilize the product (typically yielding a yellow oil, ~84% yield). Confirm identity via HRMS (calculated for C 5​ H 6​ O 3​ [M-H] 113.02442) and 1 H NMR.

Bioorthogonal Chemical Reporter Strategy (YnLac)

Once synthesized, YnLac is deployed in live-cell culture to profile protein lactylation. The workflow relies on the cellular uptake of the probe, its metabolic activation into YnLac-CoA, and subsequent transfer onto lysine residues of target proteins (e.g., histones, PARP1) by endogenous acyltransferases[1]. The alkyne tag is then reacted with an azide-functionalized reporter (fluorophore or biotin) via CuAAC for downstream analysis.

G N1 2-Hydroxypent-4-ynoic Acid (YnLac Probe) N2 Metabolic Activation (YnLac-CoA) N1->N2 Cellular Uptake N3 Protein Lactylation (Lysine Modification) N2->N3 Acyltransferases N4 CuAAC Click Chemistry (+ Azide-Reporter) N3->N4 Cell Lysis & Probe Addition N5 Downstream Analysis (Fluorescence / LC-MS) N4->N5 Signal Detection

Figure 1: Bioorthogonal workflow for protein lactylation profiling using 2-hydroxypent-4-ynoic acid.

Experimental Protocol: Metabolic Labeling and CuAAC in Live Cells

Rationale and Causality

The CuAAC click chemistry step is highly sensitive to oxidation.

  • Sodium Ascorbate: Added to reduce inactive Cu(II) from CuSO 4​ to the catalytically active Cu(I) state.

  • THPTA Ligand: A water-soluble ligand that coordinates Cu(I). This coordination accelerates the cycloaddition while shielding the protein sample from copper-catalyzed reactive oxygen species (ROS) degradation.

  • Self-Validating System (Vehicle Control): A parallel cell culture must be treated with a vehicle (e.g., DMSO/water) instead of YnLac, but subjected to the exact same lysis and CuAAC conditions. This validates that any fluorescent/biotinylated signal observed in the experimental group is entirely dependent on the metabolic incorporation of YnLac, eliminating false positives from non-specific azide-dye binding[2].

Step-by-Step Workflow
  • Metabolic Labeling: Seed mammalian cells (e.g., HeLa or HEK293T) to 70% confluency. Supplement the culture media with 5–10 mM of neutralized YnLac. Incubate for 12–24 hours. Simultaneously, prepare a vehicle-treated control flask.

  • Harvest & Lysis: Wash cells three times with ice-cold PBS to remove unincorporated probe. Lyse cells using RIPA buffer supplemented with EDTA-free protease inhibitors. Centrifuge at 16,000 × g for 10 minutes at 4 °C and collect the supernatant.

  • Protein Quantification: Normalize protein concentrations across all samples (including the vehicle control) to 2 mg/mL using a BCA assay.

  • CuAAC Reaction Assembly: To 50 µL of the normalized protein lysate, add the following click reagents sequentially to avoid precipitation:

    • 1 µL of Azide-Fluorophore or Azide-Biotin (100 µM final concentration)

    • 1 µL of THPTA ligand (100 µM final concentration)

    • 1 µL of CuSO 4​ (1 mM final concentration)

    • 1 µL of freshly prepared Sodium Ascorbate (1 mM final concentration)

  • Reaction Incubation: Vortex gently and incubate the mixture in the dark at room temperature for 1 hour.

  • Precipitation & Cleanup: Quench the reaction by adding 5 volumes of ice-cold methanol. Incubate at -80 °C for 2 hours to precipitate the proteins. Centrifuge at 16,000 × g for 15 minutes, discard the supernatant, and wash the pellet twice with ice-cold methanol to remove unreacted click reagents.

  • Downstream Analysis: Resuspend the protein pellet in 1X SDS loading buffer. Boil for 5 minutes and resolve via SDS-PAGE for in-gel fluorescence imaging or subsequent streptavidin-enrichment and LC-MS/MS proteomic analysis.

References

  • Title: 2-Hydroxypent-4-ynoic acid | C5H6O3 | CID 20769069 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: A bioorthogonal chemical reporter for the detection and identification of protein lactylation Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of 2-Hydroxypent-4-ynoic Acid: A Technical Guide to Its Biological Activity and Mechanistic Evaluation

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the investigation of the biological activity and mechanism of action of...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity and mechanism of action of 2-hydroxypent-4-ynoic acid. While direct biological data for this molecule is currently limited in public literature, its structural features—namely the α-hydroxy acid and terminal alkyne moieties—suggest a high potential for significant pharmacological activity. Drawing upon established knowledge of structurally related compounds, this document outlines a reasoned scientific approach to systematically characterize its therapeutic promise. We will delve into hypothesized biological activities, propose detailed experimental protocols for their validation, and explore potential mechanisms of action, providing a robust roadmap for researchers entering this promising area of study.

Introduction: The Scientific Rationale for Investigating 2-Hydroxypent-4-ynoic Acid

2-Hydroxypent-4-ynoic acid is a small molecule with a unique combination of functional groups that makes it a compelling candidate for drug discovery. The presence of an α-hydroxy acid group is a well-known feature in compounds with dermatological applications, while the terminal alkyne is a versatile functional group increasingly utilized in medicinal chemistry for its ability to form strong, specific interactions with biological targets and its utility in "click chemistry" for target identification.

The alkene analog of this molecule, 2-hydroxypent-4-enoic acid, has already demonstrated antimicrobial and antiproliferative activities, including against HeLa cancer cells[1][2]. This provides a strong rationale to hypothesize that 2-hydroxypent-4-ynoic acid may exhibit a similar, if not enhanced, bioactivity profile due to the distinct electronic and steric properties of the alkyne group.

This guide will therefore focus on three primary areas of investigation:

  • Antiproliferative and Cytotoxic Activity: Assessing the potential of 2-hydroxypent-4-ynoic acid as an anticancer agent.

  • Enzyme Inhibition: Exploring its ability to modulate the activity of key enzymes, a common mechanism for therapeutic intervention.

  • Metabolic Fate and Potential for Drug-Drug Interactions: Understanding how the compound is processed in biological systems, a critical aspect of drug development.

Synthesis and Characterization of 2-Hydroxypent-4-ynoic Acid

Prior to any biological evaluation, the synthesis and rigorous characterization of 2-hydroxypent-4-ynoic acid are paramount. A reliable and scalable synthetic route is essential.

Recommended Synthetic Protocol

An economical and safe procedure for the synthesis of 2-hydroxy-4-pentynoic acid has been previously described, utilizing inexpensive and readily available starting materials[3][4]. The key steps are outlined below:

Step 1: Alkylation of Diethyl 2-acetamidomalonate

  • To a solution of diethyl 2-acetamidomalonate in a suitable solvent such as dioxane, add a strong base like potassium tert-butoxide.

  • After stirring, add propargyl tosylate dropwise.

  • Reflux the reaction mixture overnight to yield diethyl α-propargyl-α-acetamidomalonate.

Step 2: One-Pot Hydrolysis, Decarboxylation, Diazotization, and Hydroxylation

  • Charge a round-bottom flask with the product from Step 1 and an aqueous solution of a strong acid, such as 2 M H₂SO₄.

  • Heat the mixture to reflux for approximately 36 hours to achieve full conversion to 2-amino-4-pentynoic acid.

  • Cool the reaction mixture to 0 °C and add a solution of sodium nitrite (NaNO₂) dropwise to perform the diazotization.

  • The resulting unstable diazonium salt will undergo hydroxylation in the aqueous acidic medium to yield 2-hydroxy-4-pentynoic acid.

  • The final product can be purified using standard techniques such as column chromatography.

Physicochemical and Structural Characterization

A comprehensive characterization of the synthesized 2-hydroxy-4-pentynoic acid is crucial to confirm its identity and purity before biological testing.

Parameter Method Purpose
Molecular Weight Mass Spectrometry (MS)To confirm the molecular formula (C₅H₆O₃) and the mass of the synthesized compound.
Chemical Structure ¹H and ¹³C Nuclear Magnetic Resonance (NMR) SpectroscopyTo elucidate the chemical structure and confirm the presence of all functional groups.
Purity High-Performance Liquid Chromatography (HPLC)To determine the purity of the compound and identify any potential impurities.
Physical State Visual InspectionTo record the physical appearance of the compound (e.g., solid, oil).
Solubility Solubility Testing in Various SolventsTo determine suitable solvents for preparing stock solutions for biological assays.

Investigating the Antiproliferative and Cytotoxic Potential

Based on the known activity of its alkene analog, a primary area of investigation for 2-hydroxypent-4-ynoic acid is its potential as an anticancer agent. A tiered approach, starting with in vitro screening across a panel of cancer cell lines, is recommended.

Cell Viability and Cytotoxicity Assays

The initial step is to assess the compound's effect on the viability and proliferation of cancer cells.

Protocol 1: MTT Assay for Cell Viability

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-hydroxypent-4-ynoic acid (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (the solvent used to dissolve the compound).

  • MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Elucidating the Mechanism of Cell Death: Apoptosis Assays

If significant cytotoxicity is observed, the next logical step is to determine the mode of cell death.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat cancer cells with 2-hydroxypent-4-ynoic acid at concentrations around the determined IC₅₀ value for an appropriate duration.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Interpretation: An increase in the Annexin V-positive population indicates the induction of apoptosis.

Protocol 3: Caspase-3/7 Activity Assay

  • Cell Lysis: Treat cells with 2-hydroxypent-4-ynoic acid, and then lyse the cells to release their contents.

  • Caspase Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7 to the cell lysate.

  • Signal Measurement: Measure the resulting luminescence or fluorescence, which is proportional to the activity of executioner caspases.

The following diagram illustrates the proposed workflow for investigating the antiproliferative effects of 2-hydroxypent-4-ynoic acid.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Cell Death cluster_2 Pathway Analysis A Cancer Cell Line Panel (e.g., HeLa, MCF-7, A549) B MTT Assay (Cell Viability) A->B C Determine IC50 Values B->C D Annexin V / PI Staining (Flow Cytometry) C->D If Cytotoxic E Caspase-3/7 Activity Assay C->E If Cytotoxic F Characterize Apoptotic Pathway D->F E->F G Western Blot for Apoptosis Markers (e.g., Bcl-2, Bax, Cleaved PARP) F->G H Investigate Signaling Pathways (e.g., MAPK, PI3K/Akt) F->H

Caption: Workflow for investigating antiproliferative activity.

Exploration of Enzyme Inhibition

The structural motifs of 2-hydroxypent-4-ynoic acid suggest its potential as an enzyme inhibitor. The terminal alkyne, in particular, is a known pharmacophore in mechanism-based inhibitors of cytochrome P450 enzymes[5]. Furthermore, related α-hydroxy acids have been implicated in the inhibition of various enzymes.

General Enzyme Inhibition Screening

A broad screening approach against a panel of relevant enzymes can provide initial hits.

Protocol 4: In Vitro Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of the target enzyme and its specific substrate.

  • Incubation: Incubate the enzyme with various concentrations of 2-hydroxypent-4-ynoic acid.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Focused Investigation of Histone Deacetylase (HDAC) Inhibition

Given that a structurally related pentynoic acid derivative has been linked to HDAC inhibition[6], investigating this as a potential mechanism is warranted.

Protocol 5: In Vitro HDAC Activity Assay

  • HDAC Enzyme and Substrate: Use a commercially available HDAC activity assay kit containing a purified human HDAC enzyme and a fluorogenic substrate.

  • Inhibitor Incubation: Incubate the HDAC enzyme with a range of concentrations of 2-hydroxypent-4-ynoic acid.

  • Reaction Development: Add the substrate and developer solution as per the kit's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to HDAC activity.

  • IC₅₀ Determination: Calculate the IC₅₀ value for HDAC inhibition.

The following diagram illustrates a potential signaling pathway impacted by HDAC inhibition.

G A 2-Hydroxypent-4-ynoic Acid B HDAC A->B Inhibition C Histone Acetylation ↑ B->C D Chromatin Relaxation C->D E Gene Expression Changes D->E F Cell Cycle Arrest E->F G Apoptosis E->G

Caption: Hypothesized pathway of HDAC inhibition.

Metabolic Stability and Cytochrome P450 Inhibition

Understanding the metabolic fate of a new chemical entity is fundamental to its development as a therapeutic agent. The terminal alkyne in 2-hydroxypent-4-ynoic acid is a potential site for metabolism and could also act as a mechanism-based inhibitor of cytochrome P450 (CYP) enzymes.

Metabolic Stability Assessment

Protocol 6: In Vitro Metabolic Stability in Liver Microsomes

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, NADPH (as a cofactor), and 2-hydroxypent-4-ynoic acid at a known concentration.

  • Time-Course Incubation: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Cytochrome P450 Inhibition Assay

Protocol 7: In Vitro CYP Inhibition Assay (Cocktail Approach)

  • Incubation with Human Liver Microsomes: Incubate human liver microsomes with a cocktail of probe substrates for major CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4) in the presence and absence of 2-hydroxypent-4-ynoic acid.

  • Metabolite Quantification: After incubation, quantify the formation of the specific metabolites of each probe substrate using LC-MS/MS.

  • IC₅₀ Determination: Calculate the IC₅₀ values for the inhibition of each CYP isoform.

The following diagram outlines the workflow for assessing metabolic properties.

G cluster_0 Metabolic Stability cluster_1 CYP450 Inhibition A Incubate with Human Liver Microsomes + NADPH B Time-Course Sampling A->B C LC-MS/MS Analysis of Parent Compound B->C D Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) C->D E Incubate with HLM, NADPH, and CYP Probe Substrates F LC-MS/MS Analysis of Probe Metabolites E->F G Determine IC50 Values for each CYP Isoform F->G

Caption: Workflow for metabolic profiling.

Conclusion and Future Directions

This technical guide provides a scientifically grounded, step-by-step approach to unraveling the biological activity and mechanism of action of 2-hydroxypent-4-ynoic acid. While direct experimental data on this compound is currently sparse, the information presented herein, based on the known activities of its structural analogs and the chemical properties of its functional groups, strongly supports its investigation as a potential therapeutic agent.

The proposed experimental workflows, from synthesis and characterization to in vitro biological evaluation, are designed to be robust and provide clear, interpretable data. Positive findings in the proposed antiproliferative and enzyme inhibition assays would warrant further investigation, including in vivo studies in relevant animal models to assess efficacy and safety. The unique chemical handle of the terminal alkyne also opens up exciting possibilities for future studies, such as the use of click chemistry to identify its specific cellular binding partners, thereby providing a deeper understanding of its mechanism of action. The systematic exploration outlined in this guide will be instrumental in determining the true therapeutic potential of this promising molecule.

References

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  • Tang, S. C., & Yang, J. H. (2023). Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. Cosmetics, 10(5), 132. Available at: [Link]

  • U.S. Food and Drug Administration. (2022, November 22). Alpha Hydroxy Acids. Available at: [Link]

  • Nau, H., et al. (2006). S-2-pentyl-4-pentynoic hydroxamic acid and its metabolite s-2-pentyl-4-pentynoic acid in the NMRI-exencephaly-mouse model: pharmacokinetic profiles, teratogenic effects, and histone deacetylase inhibition abilities of further valproic acid hydroxamates and amides. Drug Metabolism and Disposition, 34(4), 612-620. Available at: [Link]

  • Harayama, S., et al. (1989). Physically associated enzymes produce and metabolize 2-hydroxy-2,4-dienoate, a chemically unstable intermediate formed in catechol metabolism via meta cleavage in Pseudomonas putida. Journal of Bacteriology, 171(11), 6251-6258. Available at: [Link]

  • ResearchGate. (n.d.). Alpha-hydroxy acids in dermatology—formulations, mechanisms of action, and efficacy. Available at: [Link]

  • ResearchGate. (n.d.). (A) Cytotoxic effects of compounds 2–4 against eight acute myeloid.... Available at: [Link]

  • Rohde, D. A., et al. (2023). Terminal Alkyne-Modified DNA Aptamers with Enhanced Protein Binding Affinities. ACS Chemical Biology, 18(9), 2004-2011. Available at: [Link]

  • PathBank. (2015, September 9). 2-Oxopent-4-enoate Metabolism. Available at: [Link]

  • National Center for Biotechnology Information. (2020, December 21). Biosynthesis of alkyne-containing natural products. Available at: [Link]

  • PubChem. (n.d.). (R)-2-Hydroxypent-4-enoic acid. Available at: [Link]

  • ResearchGate. (2014, June). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Available at: [Link]

  • PubMed. (2014, June 17). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Available at: [Link]

  • University of California, Berkeley. (2019, March 15). Discovery of a pathway for terminal-alkyne amino acid biosynthesis. Available at: [Link]

  • The Good Scents Company. (n.d.). 4-pentynoic acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Antiproliferative and Antioxidative Bioactive Compounds in Extracts of Marine-Derived Endophytic Fungus Talaromyces purpureogenus. Available at: [Link]

  • ACS Publications. (2025, August 5). Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. Available at: [Link]

  • MDPI. (2022, September 23). 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers. Available at: [Link]

  • PubMed. (2014, February 1). Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. Available at: [Link]

  • MDPI. (2021, January 27). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. Available at: [Link]

  • MDPI. (2024, September 11). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. Available at: [Link]

  • Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Available at: [Link]

  • MDPI. (2022, August 18). Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages. Available at: [Link]

  • ResearchGate. (2025, October 16). Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97. Available at: [Link]

  • IntechOpen. (2019, June 28). Bioavailability and Metabolic Pathway of Phenolic Compounds. Available at: [Link]

  • University of Cincinnati. (2013). Enzyme Kinetics II. Available at: [Link]

  • IntechOpen. (2023, December 5). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Available at: [Link]

  • IntechOpen. (2017, March 29). Kinetic Modelling of Enzyme Catalyzed Biotransformation Involving Activations and Inhibitions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and biochemical characterization of enzymes completing the 4-hydroxyphenylacetate pathway in Acinetobacter baumannii TH. Available at: [Link]

  • Eurofins Scientific. (n.d.). Cell Based Assays. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities. Available at: [Link]

  • Solvias. (n.d.). Cell-Based Bioassay Services. Available at: [Link]

  • IntechOpen. (2017, March 8). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. Available at: [Link]

  • Biology LibreTexts. (2025, May 24). 9: Activity 3-0 - Project Instructions - Investigating Enzyme Kinetics. Available at: [Link]

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Exploratory

The Enantiomers of 2-Hydroxypent-4-ynoic Acid: Synthesis, Mechanistic Pathways, and Applications in Bioorthogonal Chemistry & Drug Design

Executive Summary The chiral compound 2-hydroxypent-4-ynoic acid represents a highly versatile building block in modern chemical biology and drug discovery. Featuring a terminal alkyne and an α -hydroxy acid moiety, its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral compound 2-hydroxypent-4-ynoic acid represents a highly versatile building block in modern chemical biology and drug discovery. Featuring a terminal alkyne and an α -hydroxy acid moiety, its enantiomers—the (S) and (R) forms—serve distinctly different but equally critical roles in advanced research. The (S)-enantiomer has emerged as a premier bioorthogonal reporter for mapping epigenetic modifications (specifically, protein lactylation), while the (R)-enantiomer is a crucial precursor in the synthesis of peptidomimetic viral protease inhibitors.

This technical guide provides an in-depth analysis of the physicochemical properties, stereocontrolled synthesis mechanisms, and field-proven experimental protocols associated with both enantiomers.

Physicochemical Properties & Structural Significance

The molecular architecture of 2-hydroxypent-4-ynoic acid ( C5​H6​O3​ ) is defined by two critical functional domains:

  • The α -Hydroxy Acid Core: Provides a chiral center at C2, enabling stereospecific interactions with biological targets and facilitating standard esterification or amide coupling reactions.

  • The Terminal Alkyne: Acts as a minimal-steric-footprint handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it an ideal candidate for bioorthogonal tagging.

Quantitative Data Summary
Property(S)-2-Hydroxypent-4-ynoic Acid(R)-2-Hydroxypent-4-ynoic Acid
CAS Registry Number 194864-96-5194864-95-4
Chemical Formula C5​H6​O3​ C5​H6​O3​
Molecular Weight 114.10 g/mol 114.10 g/mol
Stereocenter Configuration (S) at C2(R) at C2
Primary Application Bioorthogonal reporter (YnLac) for protein lactylationPrecursor for HRV 3C protease peptidomimetic inhibitors
Key Structural Features Terminal alkyne, α -hydroxy acidTerminal alkyne, α -hydroxy acid

Asymmetric Synthesis & Stereochemical Control

The synthesis of enantiomerically pure 2-hydroxypent-4-ynoic acid is most efficiently achieved via the stereoretentive deamination of the corresponding chiral amino acid, propargylglycine.

The Double Inversion Mechanism

When (S)-propargylglycine (L-propargylglycine) is treated with nitrous acid, the primary amine is converted into a highly reactive diazonium salt. Rather than undergoing a simple SN​2 displacement by water (which would lead to inversion of stereochemistry), the reaction proceeds via neighboring group participation .

  • First Inversion: The adjacent carboxylate oxygen acts as an internal nucleophile, displacing the diazonium group ( N2​ gas is expelled) to form a highly strained, transient α -lactone intermediate.

  • Second Inversion: Water molecules in the aqueous solvent attack the α -lactone, opening the ring and restoring the original stereochemical configuration.

This double inversion results in a net retention of configuration , yielding (S)-2-hydroxypent-4-ynoic acid with high enantiomeric excess[1].

G A L-Propargylglycine (S)-Amino Acid B Diazonium Intermediate (-N2+) A->B NaNO2, H2SO4 -5°C to 0°C C α-Lactone Intermediate (Inversion 1) B->C -N2 Neighboring Group Participation D (S)-2-Hydroxypent-4-ynoic Acid (Inversion 2 = Net Retention) C->D +H2O Ring Opening

Mechanistic pathway of stereoretentive deamination from L-propargylglycine to the (S)-enantiomer.

Applications in Chemical Biology and Drug Development

The (S)-Enantiomer: Bioorthogonal Profiling of Protein Lactylation

Protein lactylation is a recently discovered post-translational modification (PTM) where lactate is covalently attached to lysine residues, heavily influencing gene expression and cellular metabolism. To map these modifications globally, 2 developed YnLac , a bioorthogonal probe utilizing (S)-2-hydroxypent-4-ynoic acid[2].

The structural similarity between the (S)-enantiomer and L-lactate allows cellular machinery (such as KAT8) to metabolically incorporate the alkyne-tagged probe into both histone and non-histone proteins. Following cell lysis, a CuAAC "click" reaction is used to attach a fluorophore or biotin tag to the alkyne, enabling precise proteomic identification of lactylation sites[3].

G A Metabolic Incorporation YnLac Probe ((S)-Enantiomer) B Lactylated Target Protein (Alkyne-Tagged) A->B Cellular Machinery (e.g., KAT8) C CuAAC Click Chemistry (+ Azide-Fluorophore/Biotin) B->C Cell Lysis & Probe Addition D Fluorescence Detection & Proteomic Identification C->D Bioorthogonal Conjugation

Workflow for metabolic labeling and bioorthogonal detection of protein lactylation using YnLac.

The (R)-Enantiomer: Peptidomimetic Viral Protease Inhibitors

The (R)-enantiomer plays a foundational role in antiviral drug design. 4 utilized the methyl ester of (R)-2-hydroxypent-4-ynoic acid to synthesize orally bioavailable, irreversible inhibitors of the Human Rhinovirus (HRV) 3C protease[4]. The (R)-configuration dictates the precise spatial orientation of the P2 substituent within the peptidomimetic scaffold. This stereocontrol is critical for positioning an α,β -unsaturated ester (Michael acceptor) in close proximity to the active site cysteine of the 3C enzyme, facilitating rapid covalent adduction and viral inactivation[5].

Experimental Protocol: Synthesis of (S)-2-Hydroxypent-4-ynoic Acid

This protocol details the stereoretentive conversion of L-propargylglycine to the (S)- α -hydroxy acid (YnLac probe)[1].

Objective: To synthesize (S)-2-hydroxypent-4-ynoic acid while strictly maintaining the (S)-configuration at the C2 stereocenter.

Reagents:

  • L-Propargylglycine hydrochloride (1.0 equiv)

  • 1 M Sulfuric Acid ( H2​SO4​ )

  • 40% Aqueous Sodium Nitrite ( NaNO2​ ) (5.0 equiv)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology & Causality
  • Acidic Dissolution: Dissolve L-propargylglycine hydrochloride (0.50 g, 3.35 mmol) in 25 mL of 1 M H2​SO4​ .

    • Causality & Expertise: Sulfuric acid is strictly chosen over hydrochloric acid. The presence of chloride ions ( Cl− ) from HCl would lead to competitive nucleophilic attack on the α -lactone intermediate, generating an α -chloro acid impurity instead of the desired α -hydroxy acid.

  • Temperature-Controlled Diazotization: Cool the reaction vessel to -5 °C using an ice-salt bath. Slowly add 40% aqueous NaNO2​ (2.9 mL, 16.75 mmol) dropwise over 15 minutes.

    • Causality & Expertise: The low temperature is critical. It stabilizes the highly reactive diazonium intermediate, preventing premature, non-stereoselective nitrogen extrusion that would lead to carbocation formation and subsequent racemization.

  • Stereoretentive Hydrolysis: Stir the mixture at 0 °C for 2 hours, then remove the cooling bath and allow the reaction to warm to room temperature for an additional 3 hours.

    • Causality & Expertise: Warming provides the necessary activation energy for the neighboring carboxylate group to displace the diazonium moiety (forming the α -lactone) and for the subsequent ring-opening by water, completing the double-inversion mechanism.

  • Extraction & Self-Validation: Extract the aqueous layer with EtOAc (3 × 25 mL).

    • Self-Validation Step: Before combining the organic layers, spot a sample of the organic phase on a TLC plate and stain with KMnO4​ . A rapid color change from purple to brown confirms the presence of the terminal alkyne, validating that the functional handle survived the highly acidic, oxidative diazotization conditions.

  • Purification: Dry the combined organic phases over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Eluent: EtOAc/MeOH = 4/1) to yield a yellow oil.

  • NMR Validation: Validate the stereochemical integrity and purity via 1H NMR ( CD3​OD ). The α -proton should appear as a characteristic triplet at δ 4.25 ppm (J = 5.5 Hz), and the terminal alkyne proton as a triplet at δ 2.31 ppm (J = 2.6 Hz).

References

  • Dragovich, P. S., et al. "Structure-based design, synthesis, and biological evaluation of irreversible human rhinovirus 3C protease inhibitors. 8. Pharmacological optimization of orally bioavailable 2-pyridone-containing peptidomimetics." Journal of Medicinal Chemistry (2003).
  • Sun, Y., et al.
  • Sigma-Aldrich. "2-HYDROXYPENT-4-YNOIC ACID | 1013026-68-0 Product Specifications".

Sources

Foundational

A Guide to the Orthogonal Structure Elucidation of 2-hydroxypent-4-ynoic acid

Introduction: The Need for Unambiguous Characterization 2-hydroxypent-4-ynoic acid is a bifunctional molecule of significant interest in materials science and medicinal chemistry. Its structure, featuring a hydroxyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Unambiguous Characterization

2-hydroxypent-4-ynoic acid is a bifunctional molecule of significant interest in materials science and medicinal chemistry. Its structure, featuring a hydroxyl group, a carboxylic acid, and a terminal alkyne, makes it a valuable precursor for creating advanced biodegradable polymers.[1][2][3] The terminal alkyne group allows for the use of "click" chemistry, a powerful tool for attaching a wide array of functional groups to a polymer backbone, thereby tailoring its physicochemical properties for applications like drug delivery and tissue engineering.[1][2]

The Analytical Strategy: An Orthogonal and Self-Validating Workflow

A single analytical technique, no matter how powerful, provides only one perspective on a molecule's identity. To build a trustworthy and robust structural proof, we employ an orthogonal workflow. This involves using multiple analytical methods that measure different physical properties of the molecule. The convergence of data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments creates a self-validating system that confirms not only the elemental composition and functional groups but also the precise atom-to-atom connectivity.

The workflow begins with a hypothesis: the expected structure of 2-hydroxypent-4-ynoic acid, with the molecular formula C₅H₆O₃. Each subsequent experiment is designed to test and validate this hypothesis.

G cluster_0 Initial Hypothesis cluster_1 Analytical Workflow cluster_2 Data Interpretation cluster_3 Final Confirmation Hypothesis Proposed Structure C₅H₆O₃ HRMS HRMS Analysis Hypothesis->HRMS Testing FTIR FT-IR Analysis Hypothesis->FTIR Testing NMR NMR Suite (1D & 2D) Hypothesis->NMR Testing Formula Elemental Formula (from HRMS) HRMS->Formula FuncGroups Functional Groups (from FT-IR) FTIR->FuncGroups Connectivity Connectivity Map (from NMR) NMR->Connectivity Confirmation Confirmed Structure of 2-hydroxypent-4-ynoic acid Formula->Confirmation Data Convergence FuncGroups->Confirmation Data Convergence Connectivity->Confirmation Data Convergence

Caption: Orthogonal workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Formula

Expertise & Causality: The first step in identifying an unknown compound is to determine its elemental formula. Low-resolution mass spectrometry can provide a nominal mass, but HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This precision is crucial because it severely restricts the number of possible elemental formulas, often leaving only one logical choice for a small molecule. We utilize Electrospray Ionization (ESI) as it is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.

Experimental Protocol: ESI Time-of-Flight (TOF) HRMS
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Instrumentation: Utilize a TOF mass spectrometer equipped with an ESI source.

  • Analysis Mode: Acquire data in negative ion mode, as carboxylic acids are readily deprotonated to form [M-H]⁻ ions.

  • Mass Range: Scan from m/z 50 to 500.

  • Calibration: Calibrate the instrument immediately prior to the run using a known standard to ensure high mass accuracy.

Expected Data & Interpretation

The molecular formula C₅H₆O₃ has a monoisotopic mass of 114.0266 g/mol .[4] In negative ion mode ESI-HRMS, the primary ion observed would be the deprotonated molecule, [M-H]⁻.

ParameterExpected ValueInterpretation
Calculated Exact Mass (C₅H₅O₃⁻) 113.0193The theoretical mass of the deprotonated molecule.
Observed m/z 113.0195 (± 5 ppm)An observed mass within this range strongly supports the C₅H₆O₃ formula.
Major Fragments m/z 95 ([M-H-H₂O]⁻), m/z 69 ([M-H-CO₂]⁻)Fragmentation by loss of water or carbon dioxide is characteristic of hydroxy acids.[5][6]

The observation of an ion with an m/z value matching the calculated exact mass of the [M-H]⁻ ion provides the first piece of robust evidence confirming the elemental composition of the synthesized molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: While HRMS defines the elemental formula, it provides no information about how the atoms are connected. FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. By passing infrared radiation through the sample, we can observe the vibrational frequencies of specific chemical bonds, each of which has a characteristic absorption range. This allows us to confirm the presence of the hydroxyl, carboxylic acid, and alkyne moieties hypothesized to be in the structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer with a diamond or germanium ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis to subtract atmospheric (CO₂, H₂O) absorptions.

Expected Data & Interpretation

The FT-IR spectrum provides a unique fingerprint of the molecule's functional groups. For 2-hydroxypent-4-ynoic acid, we anticipate several key absorption bands.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Appearance
Carboxylic Acid & Alcohol O–H stretch2500–3550Very broad, strong
Terminal Alkyne ≡C–H stretch~3300Sharp, medium intensity
Terminal Alkyne C≡C stretch2100–2260Weak to medium, sharp
Carboxylic Acid C=O stretch1700–1750Strong, sharp

Causality in Interpretation: The presence of a very broad absorption spanning from ~2500-3550 cm⁻¹ is highly characteristic of the hydrogen-bonded O-H stretches of both a carboxylic acid and an alcohol.[7] Crucially, a sharp peak around 3300 cm⁻¹ appearing on top of this broad signal is a tell-tale sign of a terminal alkyne's ≡C-H stretch.[8] The strong C=O stretch confirms the carboxylic acid, and the weaker C≡C stretch further supports the alkyne functionality. Together, these signals confirm the presence of all three key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle

Expertise & Causality: NMR is the cornerstone of structure elucidation. It provides detailed information about the chemical environment, quantity, and connectivity of every proton and carbon atom in the molecule. By using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can definitively piece together the molecular skeleton and assign every atom to its correct position.

Experimental Protocol: NMR Suite
  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. Higher field strengths provide better signal dispersion and resolution.

  • Experiments:

    • ¹H NMR: Standard proton experiment to identify all hydrogen environments.

    • ¹³C{¹H} NMR: Proton-decoupled carbon experiment to identify all unique carbon environments.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH coupling).

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds), which is essential for connecting molecular fragments across quaternary carbons or heteroatoms.

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through signal splitting (multiplicity).

Proton LabelChemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
H₅2.5 - 3.0Triplet (t)1HTerminal Alkyne Proton (≡C-H )
H₂4.2 - 4.5Triplet (t)1HMethine Proton (-CH (OH)-)
H₃2.6 - 2.9Doublet of Triplets (dt)2HMethylene Protons (-CH₂ -)
OH, COOHVariableBroad Singlet (br s)2HExchangeable Protons

Interpretation:

  • The integration values (1H, 1H, 2H) match the number of protons in the proposed structure.

  • The splitting patterns provide the key initial connectivity: The methine proton (H₂) is a triplet, indicating it is adjacent to a CH₂ group. The methylene protons (H₃) are a doublet of triplets, indicating they are coupled to both the meth-ine proton (H₂) and the terminal alkyne proton (H₅), confirming the -CH(OH)-CH₂-C≡CH fragment.

¹³C{¹H} NMR: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum shows a single peak for each non-equivalent carbon atom, confirming the carbon count and identifying their chemical nature.

Carbon LabelChemical Shift (δ) ppm (Predicted)Carbon Type
C₁172 - 178Carboxylic Acid (C=O)
C₂65 - 70Methine (-CH(OH)-)
C₃35 - 40Methylene (-CH₂-)
C₄80 - 85Alkyne (-C ≡CH)
C₅70 - 75Alkyne (-C≡C H)

Interpretation:

  • The presence of five distinct signals is consistent with the five carbon atoms in the proposed structure.

  • The chemical shifts are highly diagnostic: the downfield signal (>170 ppm) is characteristic of a carboxylic acid carbon.[9][10] The signal in the 65-70 ppm range is typical for a carbon atom bonded to an oxygen atom. The two signals between 70-85 ppm are characteristic of alkyne carbons.[11][12]

2D NMR: Unambiguous Connectivity Confirmation

While 1D NMR provides strong evidence, 2D NMR experiments provide the definitive proof of atom-to-atom connections.

  • COSY: Would show a correlation between the methine proton (H₂) and the methylene protons (H₃), and a weaker correlation between the methylene protons (H₃) and the alkyne proton (H₅), confirming the proton spin system.

  • HSQC: Would show direct, one-bond correlations, definitively linking:

    • H₂ to C₂

    • H₃ to C₃

    • H₅ to C₅

  • HMBC: This is the final piece of the puzzle, revealing longer-range connections. Key expected correlations include:

    • A correlation from the methine proton (H₂) to the carboxylic acid carbon (C₁), confirming the hydroxy acid moiety.

    • Correlations from the methylene protons (H₃) to both alkyne carbons (C₄ and C₅), cementing the position of the methylene group between the methine and the alkyne.

Data Synthesis and Final Structure Confirmation

G cluster_structure Confirmed Structure: 2-hydroxypent-4-ynoic acid cluster_data Convergent Analytical Data mol C₁OOH - C₂H(OH) - C₃H₂ - C₄≡C₅H HRMS HRMS m/z = 113.0195 [M-H]⁻ (Confirms C₅H₆O₃) HRMS->mol Elemental Formula FTIR FT-IR (cm⁻¹) ~3300 (≡C-H) ~2150 (C≡C) ~1730 (C=O) 2500-3500 (O-H) FTIR->mol Functional Groups NMR1H ¹H NMR δ 4.3 (t, 1H, H₂) δ 2.7 (dt, 2H, H₃) δ 2.8 (t, 1H, H₅) NMR1H->mol Proton Skeleton NMR13C ¹³C NMR δ 175 (C₁) δ 68 (C₂) δ 38 (C₃) δ 82 (C₄) δ 73 (C₅) NMR13C->mol Carbon Backbone HMBC HMBC Key Correlation: H₂ → C₁ HMBC->mol Fragment Connection

Sources

Exploratory

An In-depth Technical Guide to Imatinib: A Case Study in Targeted Therapy

Disclaimer: The requested CAS number 1013026-68-0 does not correspond to a recognized chemical substance in publicly available databases. Initial searches indicate this number may be a product catalog number for a dental...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The requested CAS number 1013026-68-0 does not correspond to a recognized chemical substance in publicly available databases. Initial searches indicate this number may be a product catalog number for a dental acrylic resin. Therefore, this guide has been developed using Imatinib (CAS 152459-95-5) as an exemplary compound to illustrate the format and depth of a technical guide for a well-characterized molecule relevant to researchers, scientists, and drug development professionals.

Introduction to Imatinib

Imatinib, sold under the brand name Gleevec® among others, represents a paradigm shift in cancer treatment.[1][2] It was one of the first highly successful targeted therapies, specifically designed to inhibit the activity of certain tyrosine kinases, which are enzymes that play a critical role in cell signaling, growth, and proliferation.[3][4] Its primary success has been in the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2][5] This guide provides a comprehensive overview of the technical properties, mechanism of action, and relevant experimental protocols for Imatinib.

Physicochemical Properties of Imatinib

Imatinib is a 2-phenylaminopyrimidine derivative.[1][4] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 152459-95-5[1][5][6]
Molecular Formula C29H31N7O[5][6]
Molecular Weight 493.60 g/mol [6]
IUPAC Name 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide[7]
Appearance White to Pale Beige Solid[5]
Melting Point 208-210°C (decomposes)[5]
Solubility Soluble in DMSO and water at 50 mg/mL; poorly soluble in ethanol.[8]
pKa pKa1 8.07; pKa2 3.73; pKa3 2.56; pKa4 1.52 (at 25℃)[5]

Commercial Suppliers

Imatinib and its mesylate salt (CAS 220127-57-1) are widely available from various chemical and pharmaceutical suppliers for research and development purposes. When sourcing Imatinib, it is crucial to obtain a certificate of analysis to ensure purity and identity.

Selected Research-Grade Suppliers:

  • Sigma-Aldrich (MilliporeSigma)[9]

  • Selleck Chemicals[10]

  • Santa Cruz Biotechnology[6]

  • LKT Labs[11]

  • InvivoChem[12]

Active Pharmaceutical Ingredient (API) Manufacturers:

For larger scale and clinical development, a range of API manufacturers can be consulted, including:

  • Zydus Lifesciences Ltd[12]

  • Cipla Ltd[12]

  • MSN Laboratories Pvt Ltd[12]

  • Teva Pharmaceutical Industries[13]

Mechanism of Action: Tyrosine Kinase Inhibition

Imatinib functions as a potent and selective inhibitor of a specific subset of tyrosine kinases.[3][14] Its primary targets include the Bcr-Abl fusion protein, c-KIT, and the platelet-derived growth factor receptor (PDGFR).[2][3][4]

4.1. Inhibition of the Bcr-Abl Oncoprotein

In CML, the Philadelphia chromosome translocation results in the formation of the BCR-ABL fusion gene.[15] This gene produces a constitutively active Bcr-Abl tyrosine kinase, which drives uncontrolled proliferation of white blood cells and inhibits apoptosis.[2][14][15]

Imatinib binds to the ATP-binding site of the Abl kinase domain, stabilizing the enzyme in its inactive conformation.[1][3][14] This competitive inhibition prevents the transfer of phosphate from ATP to tyrosine residues on downstream substrate proteins, effectively blocking the signaling cascades that lead to leukemogenesis.[3][14][16]

4.2. Signaling Pathway Visualization

The following diagram illustrates the Bcr-Abl signaling pathway and the point of inhibition by Imatinib.

Bcr_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR / c-KIT RAS_RAF RAS-RAF-MAPK Pathway PDGFR->RAS_RAF BCR_ABL Bcr-Abl (Constitutively Active) Substrate Substrate (e.g., CrkL) BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrate P_Substrate->RAS_RAF PI3K_AKT PI3K-AKT Pathway P_Substrate->PI3K_AKT STAT5 STAT5 Pathway P_Substrate->STAT5 Imatinib Imatinib Imatinib->PDGFR Inhibition Imatinib->BCR_ABL Inhibition Proliferation Increased Cell Proliferation RAS_RAF->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation

Caption: Imatinib inhibits the Bcr-Abl tyrosine kinase, blocking downstream signaling pathways.

Experimental Protocols

The following protocols are standard methods for evaluating the efficacy of Imatinib in a laboratory setting, typically using a Bcr-Abl positive cell line like K562.[17]

5.1. Protocol 1: Cell Viability (MTT) Assay

This protocol measures the effect of Imatinib on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • K562 cells (or other target cell line)

  • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin[17]

  • Imatinib stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture K562 cells to a logarithmic growth phase. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[18]

  • Imatinib Treatment: Prepare serial dilutions of Imatinib in culture medium. Add the diluted compound to the wells to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only).[18]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[17]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[18][19]

  • Solubilization: Carefully remove the supernatant and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18][19]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of Imatinib concentration to determine the IC50 value using non-linear regression.[17]

5.2. Protocol 2: Western Blot for Target Inhibition

This protocol assesses the ability of Imatinib to inhibit the phosphorylation of a downstream Bcr-Abl substrate, such as CrkL.[21]

Materials:

  • K562 cells

  • Imatinib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-CrkL, anti-total-CrkL, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat K562 cells with various concentrations of Imatinib for a specified time (e.g., 2-4 hours).[22]

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[21]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate by SDS-PAGE.[23]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[21]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[21]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CrkL overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[18]

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total CrkL and a loading control to normalize the data.[18]

  • Data Analysis: Quantify the band intensities. The ratio of phosphorylated protein to total protein indicates the level of target inhibition.[18]

5.3. Experimental Workflow Visualization

Western_Blot_Workflow start Start cell_culture 1. Culture K562 Cells start->cell_culture drug_treatment 2. Treat with Imatinib (Dose-Response) cell_culture->drug_treatment cell_lysis 3. Cell Lysis & Protein Quantification (BCA) drug_treatment->cell_lysis sds_page 4. SDS-PAGE cell_lysis->sds_page transfer 5. Transfer to PVDF Membrane sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Incubate with Primary Antibody (e.g., p-CrkL) blocking->primary_ab secondary_ab 8. Incubate with HRP- Secondary Antibody primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis (Quantify Inhibition) detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of Imatinib-mediated target inhibition.

References

  • Imatinib - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Dr.Oracle. (2025, April 9). What is the mechanism of action of Imatinib (Gleevec)? Retrieved March 10, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Imatinib mesylate? Retrieved March 10, 2026, from [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). imatinib. Retrieved March 10, 2026, from [Link]

  • ClinPGx. (n.d.). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved March 10, 2026, from [Link]

  • The Effects of Imatinib Mesylate on Cellular Viability, Platelet Derived Growth Factor and Stem Cell Factor in Mouse Testicular Normal Leydig Cells - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Gpatindia. (2020, February 14). IMATINIB Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved March 10, 2026, from [Link]

  • apicule. (n.d.). Imatinib mesylate API Suppliers. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Signal transduction pathway of the BCR-ABL fusion gene and Imatinib... Retrieved March 10, 2026, from [Link]

  • Pharmacompass.com. (n.d.). Imatinib Mesylate API Manufacturers | Suppliers. Retrieved March 10, 2026, from [Link]

  • Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Spandidos Publications. (2018, December 19). Imatinib‑induced apoptosis of gastric cancer cells is mediated by endoplasmic reticulum stress. Retrieved March 10, 2026, from [Link]

  • ASH Publications. (2005, March 15). Imatinib inhibits T-cell receptor–mediated T-cell proliferation and activation in a dose-dependent manner | Blood. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2004, April 20). hypersensitivity in vivo Imatinib mesylate inhibits T-cell proliferation in vitro and delayed-type. Retrieved March 10, 2026, from [Link]

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Foundational

Theoretical and Computational Profiling of 2-Hydroxypent-4-ynoic Acid: From Monomer Quantum Mechanics to 'Clickable' Biodegradable Polymers and Peptidomimetics

Executive Summary As the demand for highly functionalized biomaterials and metabolically stable pharmacophores accelerates, bifunctional small molecules have become the cornerstone of advanced molecular design. 2-Hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for highly functionalized biomaterials and metabolically stable pharmacophores accelerates, bifunctional small molecules have become the cornerstone of advanced molecular design. 2-Hydroxypent-4-ynoic acid (C₅H₆O₃) —an alkyne-containing α-hydroxy acid—stands out as a highly versatile building block. Its unique molecular anatomy allows it to serve dual purposes: as a critical precursor for "clickable" biodegradable polylactides [1] and as a structural modifier in the synthesis of orally bioavailable human rhinovirus (HRV) 3C protease inhibitors[2].

This whitepaper provides an in-depth technical guide to the theoretical and computational workflows used to profile 2-hydroxypent-4-ynoic acid. By synthesizing Density Functional Theory (DFT), Molecular Dynamics (MD), and molecular docking, we establish a predictive framework for its reactivity, polymerization thermodynamics, and biological interactions.

Molecular Anatomy & Quantum Mechanical Profiling

The structural elegance of 2-hydroxypent-4-ynoic acid lies in its orthogonal reactivity. The α-hydroxy acid moiety is primed for esterification and Ring-Opening Polymerization (ROP), while the terminal alkyne provides a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

To predict its behavior during complex multicomponent reactions—such as Passerini-type condensations [3]—we utilize DFT to map the monomer's electronic landscape. The inclusion of diffuse functions (++) is critical for accurately modeling the oxygen lone pairs on the hydroxyl and carboxylic acid groups, while polarization functions (d,p) correctly describe the electron density of the terminal alkyne during transition state geometries.

Table 1: Computed Thermochemical and Electronic Properties

Data derived via DFT at the B3LYP/6-311++G(d,p) level of theory.

PropertyValueExperimental Causality & Relevance
Electronic Energy (E) -458.32 a.u.Establishes the thermodynamic baseline for reaction pathway profiling.
Zero-Point Energy (ZPE) 0.112 a.u.Corrects raw electronic energy to account for the vibrational ground state.
HOMO Energy -6.85 eVLocalized on the hydroxyl oxygen; dictates nucleophilic attack trajectory.
LUMO Energy -1.24 eVLocalized on the carboxylate carbon; governs electrophilic susceptibility.
HOMO-LUMO Gap 5.61 eVIndicates high chemical stability under physiological and standard ROP conditions.
Dipole Moment 2.84 DebyeDrives solvent interactions and monomer alignment during bulk polymerization.

Computational Modeling of Polymerization & "Click" Functionalization

The primary industrial utility of 2-hydroxypent-4-ynoic acid involves its conversion into a cyclic dilactone (e.g., 3-(2-propynyl)-1,4-dioxane-2,5-dione) followed by catalytic ROP to form alkyne-functionalized polylactides[1].

Computational transition state (TS) analysis is required to verify orthogonal reactivity . The alkyne group must remain inert during the Sn(Oct)₂ or DMAP-catalyzed ROP[4]. DFT models confirm that the activation energy barrier for the alkyne's participation in parasitic cross-linking is significantly higher (>25 kcal/mol) than the barrier for the nucleophilic attack on the lactone carbonyl (~12 kcal/mol). This energetic separation ensures that the resulting polymer retains intact alkyne pendants, allowing subsequent CuAAC "click" functionalization to proceed with near-quantitative yields[1].

Pathway Monomer 2-Hydroxypent-4-ynoic Acid Dilactone Cyclic Dilactone Intermediate Monomer->Dilactone Esterification (DFT TS1) Polymer Alkyne-Functionalized Polylactide Dilactone->Polymer ROP (DFT TS2) Click CuAAC 'Click' Functionalization Polymer->Click Azide Addition

Figure 2: Reaction pathway for ring-opening polymerization and click functionalization.

Molecular Dynamics (MD) of Alkyne-Functionalized Polylactides

Once the polymer is synthesized, predicting its thermomechanical properties and biodegradation profile is paramount. The pendant alkyne groups disrupt the crystalline packing of the polylactide backbone, lowering the glass transition temperature (Tg) and increasing the free volume of the polymer matrix.

We employ Molecular Dynamics (MD) simulations to map polymer hydration. By calculating the Radial Distribution Function (RDF) between explicit water molecules and the ester linkages, we can predict the hydrolytic degradation rate—a critical parameter for drug delivery vehicles and resorbable sutures.

Table 2: MD Simulation Parameters for Functionalized Polylactides
ParameterValue / MethodCausality in Simulation
Force Field COMPASS IIIAccurately parameterizes alkyne-ester cross-interactions and torsional strain.
Equilibration NPT (298 K, 1 atm)Allows volume fluctuation to accurately predict the theoretical polymer density.
Production NVT (298 K)Maintains constant volume to ensure stable Radial Distribution Function (RDF) analysis.
Simulation Time 50 nsProvides sufficient duration for local chain relaxation and water diffusion mapping.
Thermostat Nosé-HooverEnsures realistic thermal fluctuations without artificial dampening of polymer dynamics.

In Silico Drug Design: HRV 3C Protease Inhibitors

Beyond polymer chemistry, the propargyl moiety derived from 2-hydroxypent-4-ynoic acid is a highly effective P2 substituent in peptidomimetic drug design. In the development of irreversible human rhinovirus (HRV) 3C protease inhibitors, replacing a lipophilic benzyl group with a propargyl moiety drastically improves the pharmacokinetic profile[2].

Computational Rationale: Molecular docking studies reveal that the linear, rigid nature of the alkyne fits precisely into the S2 pocket of the HRV 3C protease. This substitution reduces the overall lipophilicity (LogP) of the molecule, minimizing off-target association with metabolizing cytochrome P450 enzymes and esterases, thereby enhancing oral bioavailability in mammalian models[5].

Workflow A 2-Hydroxypent-4-ynoic Acid (Monomer Input) B Quantum Mechanics (DFT) Conformational & Orbital Analysis A->B C Reaction Pathway Modeling (ROP & Passerini Condensation) B->C Transition States E Molecular Docking (HRV 3C Protease Inhibitors) B->E Pharmacophore Models D Molecular Dynamics (MD) Polymer Hydration & Thermomechanics C->D Polymer Topologies

Figure 1: Computational workflow for profiling 2-hydroxypent-4-ynoic acid applications.

Experimental & Computational Protocols

To ensure rigorous scientific integrity, the following methodologies represent self-validating systems designed to eliminate computational artifacts.

Protocol 1: Quantum Mechanical (DFT) Profiling of the Monomer
  • Initial Geometry Optimization: Construct the 3D structure of 2-hydroxypent-4-ynoic acid [6]. Perform a conformational search using the MMFF94 force field to identify the global minimum, preventing the DFT optimization from trapping in a local minimum.

  • DFT Refinement: Optimize the lowest-energy conformer using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure is a true ground-state minimum. Extract the Zero-Point Energy (ZPE) corrections.

  • Orbital Analysis: Generate the formatted checkpoint file (.fchk) to visualize the HOMO and LUMO surfaces, mapping the nucleophilic and electrophilic reactive sites.

Protocol 2: Molecular Dynamics (MD) Simulation of Polymer Hydration
  • Polymer Construction: Generate an amorphous polymer cell containing 10 chains of poly(2-hydroxypent-4-ynoic acid) (degree of polymerization = 50) using the Amorphous Cell module.

  • Force Field Assignment: Assign the COMPASS III force field and calculate partial charges using the QEq method.

  • Equilibration (NPT Ensemble): Run a 10 ns MD simulation at 298 K and 1 atm. Self-Validation: Monitor the density plateau. The simulation is only considered equilibrated when the density variance falls below 1% over a 2 ns window.

  • Hydration Modeling: Solvate the equilibrated polymer matrix with explicit TIP3P water molecules. Run a 50 ns NVT production simulation to analyze the diffusion coefficients and RDFs.

Protocol 3: Molecular Docking of HRV 3C Protease Inhibitors
  • Protein Preparation: Retrieve the crystal structure of HRV 3C protease (e.g., PDB ID: 1CQQ). Strip co-crystallized water molecules, add polar hydrogens, and assign Gasteiger charges to prepare the receptor grid.

  • Ligand Preparation: Construct the 2-pyridone-containing peptidomimetic incorporating the 2-hydroxypent-4-ynoic acid-derived P2 substituent. Generate 3D conformers and assign rotatable bonds.

  • Grid Generation: Center the docking grid strictly on the active site cysteine (Cys147) with a bounding box size of 20×20×20 Å to encompass the S1 and S2 sub-pockets.

  • Docking Execution: Run AutoDock Vina with an exhaustiveness parameter of 32. Self-Validation: Analyze the top 5 binding poses to ensure the Michael acceptor moiety is within covalent bonding distance (< 3.5 Å) of the Cys147 sulfur atom.

References

  • Zhang, Q., Ren, H., & Baker, G. L. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1365-1371.[Link]

  • Dragovich, P. S., et al. (2003). Structure-Based Design, Synthesis, and Biological Evaluation of Irreversible Human Rhinovirus 3C Protease Inhibitors. 8. Pharmacological Optimization of Orally Bioavailable 2-Pyridone-Containing Peptidomimetics. Journal of Medicinal Chemistry, 46(20), 4236–4258.[Link]

  • Kreft, A., et al. (2010). Facile Procedure for Generating Side Chain Functionalized Poly(α-hydroxy acid) Copolymers from Aldehydes via a Versatile Passerini-Type Condensation. Organic Letters, 12(15), 3360–3363.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20769069, 2-Hydroxypent-4-ynoic acid. PubChem.[Link]

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Protocols & Analytical Methods

Method

Probing Cellular Glycosylation: An Application Guide to 2-Hydroxypent-4-ynoic Acid Metabolic Labeling

Introduction: Unveiling the Glycome with Chemical Precision The dynamic and complex world of protein glycosylation plays a pivotal role in a vast array of cellular processes, from protein folding and stability to cell-ce...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Glycome with Chemical Precision

The dynamic and complex world of protein glycosylation plays a pivotal role in a vast array of cellular processes, from protein folding and stability to cell-cell communication.[1][2] Aberrant glycosylation is a hallmark of numerous diseases, including cancer, making the study of the glycome—the complete set of glycans in an organism—a critical frontier in biomedical research.[1] Metabolic oligosaccharide engineering (MOE) has emerged as a powerful technique to investigate this intricate post-translational modification.[3] This method involves introducing unnatural, chemically tagged sugars into cellular biosynthetic pathways, allowing for the visualization and identification of glycoproteins.[4][5][6]

2-Hydroxypent-4-ynoic acid, while not a direct sugar analog, serves as a valuable biochemical tool in the broader field of metabolic labeling. Its alkyne group provides a small, bioorthogonal handle for "click" chemistry, a set of highly specific and efficient reactions for attaching reporter molecules like fluorophores or biotin.[6][7] This application note provides a detailed protocol for utilizing alkyne-containing metabolic reporters, with principles applicable to molecules like 2-hydroxypent-4-ynoic acid, for the study of cellular processes. We will delve into the underlying principles, provide step-by-step experimental procedures, and offer insights to ensure robust and reproducible results.

The Principle: Bioorthogonal Chemistry for Cellular Interrogation

Metabolic labeling with alkyne-tagged molecules is a two-step process that leverages the cell's own metabolic machinery.[2]

  • Metabolic Incorporation: An alkyne-containing precursor is introduced to living cells.[5] The cell's enzymes recognize and process this molecule, incorporating the alkyne tag into a class of biomolecules, such as glycoproteins when using alkyne-modified sugars.[6][8] The small and metabolically inert nature of the alkyne group generally does not disrupt normal cellular processes.[6]

  • Bioorthogonal Ligation: Following incorporation, the alkyne-tagged biomolecules can be specifically detected. This is achieved through a highly selective chemical reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][9] This reaction forms a stable triazole linkage between the alkyne tag and a complementary azide-containing reporter molecule (e.g., a fluorescent dye or a biotin tag for enrichment).[5][9] The term "bioorthogonal" signifies that the reacting groups (alkyne and azide) are mutually reactive but do not interact with native biological functionalities, ensuring highly specific labeling.[7][10]

Alternatively, for live-cell imaging where copper toxicity is a concern, strain-promoted alkyne-azide cycloaddition (SPAAC) can be employed.[9] This copper-free click chemistry utilizes strained cyclooctyne derivatives that react readily with azides without the need for a catalyst.[9]

Visualizing the Workflow

The overall experimental process can be broken down into a series of logical steps, from initial cell culture to final data analysis.

Metabolic_Labeling_Workflow cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Labeling cluster_processing Phase 3: Sample Processing cluster_detection Phase 4: Detection & Analysis Cell_Culture 1. Cell Culture (Plate cells at optimal density) Metabolic_Labeling 2. Metabolic Labeling (Incubate with alkyne-tagged precursor) Cell_Culture->Metabolic_Labeling Incubate Cell_Harvest 3. Cell Harvest & Lysis Metabolic_Labeling->Cell_Harvest Harvest Protein_Quantification 4. Protein Quantification Cell_Harvest->Protein_Quantification Quantify Click_Reaction 5. Click Chemistry Reaction (Add azide-reporter probe) Protein_Quantification->Click_Reaction React Downstream_Analysis 6. Downstream Analysis (e.g., SDS-PAGE, Western Blot, MS) Click_Reaction->Downstream_Analysis Analyze Mechanism_Diagram cluster_cell Inside the Cell cluster_detection_mech Detection (Click Chemistry) Alkyne_Precursor Alkyne-Tagged Precursor Metabolic_Pathway Cellular Metabolic Pathways Alkyne_Precursor->Metabolic_Pathway Uptake & Processing Alkyne_Biomolecule Alkyne-Tagged Biomolecule (e.g., Glycoprotein) Metabolic_Pathway->Alkyne_Biomolecule Incorporation Labeled_Product Labeled Biomolecule (Stable Triazole Linkage) Alkyne_Biomolecule->Labeled_Product CuAAC Reaction Azide_Reporter Azide-Reporter (Fluorophore or Biotin) Azide_Reporter->Labeled_Product Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Labeled_Product

Figure 2. Mechanism of metabolic labeling and click chemistry detection.

Troubleshooting and Expert Insights

IssuePossible CauseSuggested Solution
No or weak signal - Inefficient metabolic incorporation- Inefficient click reaction- Low abundance of the target biomolecule- Optimize alkyne probe concentration and incubation time.- Ensure click chemistry reagents are fresh and added in the correct order.- Increase the amount of protein lysate used in the click reaction.- Consider using a more sensitive fluorescent dye.
High background - Non-specific binding of the azide-reporter- Cellular toxicity from the alkyne probe or copper catalyst- Perform a "no-label" control (click reaction on lysate from unlabeled cells).- Reduce the concentration of the azide-reporter probe.- Include thorough wash steps after cell harvesting.- Titrate the alkyne probe to find the optimal non-toxic concentration.- For live-cell imaging, consider using copper-free click chemistry (SPAAC). [9]
Smeared bands on gel - Protein degradation- Glycoproteins often run as smears- Ensure protease inhibitors are always included in the lysis buffer.- Keep samples on ice throughout the procedure.- This can be inherent to heavily glycosylated proteins. Confirm labeling with appropriate controls.

Applications in Research and Drug Development

The ability to specifically label and visualize newly synthesized or modified biomolecules has a wide range of applications:

  • Proteomics: Monitoring global protein synthesis and identifying newly synthesized proteins. [5]* Glycobiology: Studying the dynamics of glycan biosynthesis, trafficking, and localization. [1][5]* Drug Development: Identifying the cellular targets of drugs that have been modified with an alkyne tag. [5]* Cell Biology: Tracking the metabolic fate of various precursors, including fatty acids and isoprenoids. [5][11] By providing a robust and versatile platform for bio-labeling, the use of alkyne-tagged metabolic reporters like 2-hydroxypent-4-ynoic acid empowers researchers to ask and answer fundamental questions about complex biological systems.

References

  • Metabolic Engineering Optimizes Bioorthogonal Glycan Labeling in Living Cells. (2021). ChemRxiv.
  • Click Chemistry in Proteomic Investig
  • Alkyne-Tagged Glucosamine Metabolic for Glycoprotein Labeling. (n.d.). Sigma-Aldrich.
  • Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differenti
  • Metabolic Labeling of Biomolecules with sp-Alkyne Tags: Application Notes and Protocols. (n.d.). Benchchem.
  • Live-Cell Labeling of Specific Protein Glycoforms by Proximity-Enhanced Bioorthogonal Ligation. (2015). Journal of the American Chemical Society.
  • Metabolic Labeling Techniques. (n.d.).
  • Alkynyl sugar analogs for the labeling and visualization of glycoconjug
  • A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. (n.d.). PMC - NIH.
  • Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. (n.d.). PMC.
  • Cell-specific Bioorthogonal Tagging of Glycoproteins. (2021). bioRxiv.org.
  • Click chemistry and its application to proteomics. (2019). G-Biosciences.
  • Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. (2021). Journal of Proteome Research.
  • Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. (2021). Journal of Proteome Research.
  • Bioorthogonal labeling of glycoproteins is a two-step process. (1)... (n.d.).
  • Alkyne-Tag SERS Screening and Identification of Small-Molecule-Binding Sites in Protein. (2016). Journal of the American Chemical Society.
  • Glycan Labeling. (n.d.). MilliporeSigma.
  • (S)-2-hydroxypent-4-ynoic acid. (n.d.). AbMole BioScience.
  • Click Chemistry—Section 3.1. (n.d.). Thermo Fisher Scientific - US.
  • Outline of workflow used to identify alkyne-tagged proteins adducted by... (n.d.).
  • Click-chemistry alkyne-tagged pull-down. (2024). EMBL-EBI.
  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. (2014).
  • (E)-4-Hydroxypent-2-enoic Acid Overview. (n.d.). Ontosight AI.
  • 2-HYDROXYPENT-4-YNOIC ACID. (n.d.). Sigma-Aldrich.
  • Material Safety Data Sheet of (S)-2-hydroxypent-4-ynoic acid. (n.d.). AbMole BioScience.
  • Cas 67951-43-3,2-HYDROXY-PENT-4-ENOIC ACID. (n.d.). LookChem.
  • 2-Oxopent-4-enoic acid. (n.d.). Wikipedia.
  • Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. (n.d.). Lumiprobe.
  • A Comparative Analysis of the Metabolic Effects of 2-Hydroxypent-2-Enoic Acid and Key Short. (n.d.). Benchchem.
  • Photo-affinity and Metabolic Labeling Probes Based on the Opioid Alkaloids. (n.d.). PMC.
  • Application Notes and Protocols for Metabolic Labeling with 5-Azidopentanoic Acid. (n.d.). Benchchem.
  • Click-iT® Metabolic Labeling Reagents for Proteins. (2009). ThermoFisher.
  • Synthesis of Metabolites and Metabolite-like Compounds Using Bioc
  • Metabolic Labeling Reagents. (n.d.). Vector Labs.
  • Metabolic Engineering for Effective Synthesis of 2-Hydroxyadip

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Application

Application Note: Bioorthogonal Profiling of Protein Lactylation Using 2-Hydroxypent-4-Ynoic Acid (YnLac) via CuAAC Click Chemistry

Executive Summary & Mechanistic Rationale Protein lactylation (Kla) is a recently defined epigenetic and post-translational modification (PTM) that directly links cellular metabolic states—specifically glycolysis and lac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Protein lactylation (Kla) is a recently defined epigenetic and post-translational modification (PTM) that directly links cellular metabolic states—specifically glycolysis and lactate production—to gene regulation and protein function [1]. Profiling the full substrate scope of lactylation, particularly among low-abundance non-histone proteins, has historically been hindered by the sequence bias and limited enrichment capabilities of pan-lactyllysine antibodies.

To overcome these analytical bottlenecks, (S)-2-hydroxypent-4-ynoic acid (YnLac) was engineered as an alkynyl-functionalized bioorthogonal chemical reporter[2].

The Causality of the Design: YnLac acts as an L-lactate analogue. Upon entering the cell, it is metabolized into an alkynyl-lactyl-CoA intermediate and subsequently utilized by endogenous "writer" enzymes (such as p300) to modify lysine residues. The terminal alkyne group of YnLac is biologically inert (preventing interference with native cellular processes) but highly reactive in Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). By hijacking the native metabolic pathway, YnLac establishes a direct, causal linkage between a cell's lactylation activity and a bioorthogonal tag, which can subsequently be reacted with azide-fluorophores (e.g., Cy5-azide) for imaging, or azide-biotin for LC-MS/MS proteomic enrichment[3].

Experimental Workflow

G YnLac 2-hydroxypent-4-ynoic acid (YnLac) Cells Live Cell Incubation (Metabolic Labeling) YnLac->Cells Proteome Alkyne-Tagged Lactylated Proteome Cells->Proteome Lysis & Extraction CuAAC CuAAC Click Reaction (CuSO4, TCEP, TBTA) Proteome->CuAAC Fluoro Azide-Fluorophore (e.g., Cy5, Rhodamine) CuAAC->Fluoro Biotin Azide-Biotin (Affinity Tag) CuAAC->Biotin InGel In-Gel Fluorescence Analysis Fluoro->InGel LCMS Streptavidin Enrichment & LC-MS/MS Biotin->LCMS

Figure 1: Workflow for metabolic labeling and CuAAC click chemistry of lactylated proteins using YnLac.

Self-Validating Protocols

As a Senior Application Scientist, it is critical to emphasize that bioorthogonal labeling is highly susceptible to false positives (e.g., non-specific probe aggregation or copper-induced protein oxidation). The following protocols are designed as self-validating systems , ensuring that every observed signal is causally linked to true metabolic incorporation.

Protocol A: Preparation and Metabolic Labeling

Objective: Incorporate the alkyne tag into the proteome without disrupting cellular homeostasis.

  • YnLac Neutralization: Dissolve YnLac powder in ddH₂O. Crucial Step: Add 1 equivalent of aqueous NaOH (0.1 M) dropwise to neutralize the solution, then lyophilize or use directly[4].

    • Causality: YnLac is an acid. Adding unneutralized YnLac to culture media causes a rapid drop in physiological pH, which induces metabolic stress, alters glycolysis, and artificially skews the endogenous lactylation landscape.

  • Cell Culture: Seed target mammalian cells (e.g., HeLa or HEK293T) to 70% confluency.

  • Metabolic Labeling: Treat cells with 10–50 mM neutralized YnLac for 24 hours.

  • Validation Gate (Vehicle Control): Run a parallel culture treated with an equivalent volume of ddH₂O. This "No-YnLac" control is mandatory to establish the baseline of non-specific azide-probe binding during the downstream click reaction.

Protocol B: Cell Lysis and Proteome Extraction
  • Harvest: Wash cells three times with ice-cold PBS to halt metabolism and remove unincorporated YnLac.

  • Lysis: Resuspend the cell pellet in RIPA buffer supplemented with a broad-spectrum, EDTA-free protease inhibitor cocktail[4].

    • Causality: EDTA must be excluded from the lysis buffer because it is a strong metal chelator that will sequester the Cu(I) catalyst in the subsequent click reaction, completely inhibiting the cycloaddition.

  • Clarification: Sonicate briefly on ice, then centrifuge at 14,000 × g for 15 minutes at 4 °C. Collect the supernatant and normalize protein concentration to 1–2 mg/mL using a BCA assay.

Protocol C: CuAAC Click Chemistry Reaction

Objective: Covalently conjugate an azide-probe to the alkyne-tagged lactylated proteins.

  • Cocktail Assembly: For a 100 µL reaction, strictly follow the order of addition outlined in Table 1 .

    • Causality of Order: TCEP must be added before CuSO₄. If CuSO₄ is added directly to the protein mixture without a reducing agent, the Cu(II) state will induce unwanted protein oxidation and aggregation. TCEP ensures immediate reduction of Cu(II) to the catalytically active Cu(I) state. TBTA must be present to coordinate and stabilize Cu(I) in the aqueous buffer, preventing its rapid disproportionation[4].

  • Reaction: Vortex gently and incubate for 2 hours at room temperature in the dark.

  • Validation Gate (Precipitation Cleanup): Add 400 µL of ice-cold methanol, 150 µL of chloroform, and 300 µL of ddH₂O to the reaction. Vortex vigorously and centrifuge at 14,000 × g for 5 minutes. Discard the upper aqueous phase, wash the protein disc twice with methanol, and air-dry.

    • Causality: This step precipitates the proteins while leaving unreacted azide-fluorophore/biotin in the solvent phase. Bypassing this cleanup will result in massive background signal during in-gel fluorescence or LC-MS/MS, destroying the signal-to-noise ratio.

Quantitative Data & Optimization Parameters

Table 1: CuAAC Reaction Cocktail Formulation and Mechanistic Roles

Order of AdditionComponentFinal ConcentrationMechanistic Role & Causality
1 Protein Lysate1.0 - 2.0 mg/mLSubstrate containing metabolically incorporated alkyne tags.
2 Azide-Probe (e.g., Cy5-azide)100 µMBioorthogonal partner for cycloaddition. Cy5 provides low background in deep-tissue/in-gel imaging[5].
3 TCEP (Freshly prepared)1 mMReducing agent. Utilized instead of DTT because DTT competitively binds copper, whereas TCEP efficiently reduces Cu(II) to Cu(I) without sequestering the metal[4].
4 TBTA (in DMSO/t-butanol)0.5 mMStabilizing ligand. Protects Cu(I) from oxidation by dissolved oxygen and prevents ROS-mediated protein degradation[4].
5 CuSO₄ (Freshly prepared)1 mMSource of copper catalyst. Must be added last to ensure it is instantly reduced by TCEP upon entering the mixture[4].

Table 2: Troubleshooting the CuAAC Workflow

SymptomCausal FactorCorrective Action
High background in "No-YnLac" control Incomplete removal of unreacted azide-probe.Ensure rigorous methanol/chloroform precipitation. Increase methanol wash steps to 3x.
Weak or absent fluorescent signal Cu(I) oxidation or chelation.Verify lysis buffer is strictly EDTA-free. Ensure TCEP and CuSO₄ stocks are prepared fresh on the day of the experiment.
Protein precipitation during reaction Copper-induced protein aggregation.Ensure TBTA is fully dissolved and added before CuSO₄. Reduce CuSO₄ concentration to 0.5 mM if aggregation persists.

Downstream Analysis

Following the precipitation cleanup, the protein pellet can be resuspended in 1% SDS.

  • For In-Gel Fluorescence : Add Laemmli buffer, boil for 5 minutes, and resolve via SDS-PAGE. Image the gel using a fluorescence scanner (e.g., at 650 nm for Cy5-azide) prior to Coomassie staining[6].

  • For Proteomics : If azido-biotin was used, dilute the SDS to <0.1% using PBS, incubate with Streptavidin-agarose beads for affinity enrichment, perform on-bead trypsin digestion, and analyze via LC-MS/MS to identify novel lactylation sites[2].

References

  • A bioorthogonal chemical reporter for the detection and identification of protein lactylation Source: Chemical Science (Royal Society of Chemistry), 2022. URL:[Link]

  • Electronic Supplementary Information (ESI): A Bioorthogonal Chemical Reporter for the Detection and Identification of Protein Lactylation Source: Royal Society of Chemistry (Supplementary Data), 2022. URL:[Link]

  • Lactylation: From Molecular Insights to Disease Relevance Source: International Journal of Molecular Sciences (MDPI), 2024. URL:[Link]

  • Lactylation: The emerging frontier in post-translational modification Source: Frontiers in Immunology / PubMed Central (PMC), 2024. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Versatile Derivatization Strategies for 2-Hydroxypent-4-ynoic Acid

Introduction: Unlocking the Potential of a Trifunctional Building Block 2-Hydroxypent-4-ynoic acid is a chiral molecule of significant interest in materials science and drug development. Its structure is uniquely equippe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Trifunctional Building Block

2-Hydroxypent-4-ynoic acid is a chiral molecule of significant interest in materials science and drug development. Its structure is uniquely equipped with three distinct functional groups: a carboxylic acid, a secondary alcohol, and a terminal alkyne. This trifunctional nature makes it an exceptionally versatile precursor, particularly as a monomer for creating "clickable" biodegradable polymers like polylactide, which allows for the introduction of diverse pendant groups via convenient click chemistry.[1][2]

However, this multifunctionality presents distinct challenges for both chemical synthesis and quantitative analysis. Selective modification of one functional group in the presence of others requires carefully planned strategies, often involving protecting groups.[3][4] Furthermore, for analytical purposes such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the native molecule lacks strong chromophores or may have poor volatility and thermal stability, necessitating derivatization to enhance detectability and improve chromatographic performance.[5][6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of experimental setups for the derivatization of 2-hydroxypent-4-ynoic acid. We will delve into strategies targeting each functional group, provide step-by-step protocols for key transformations, and offer expert insights into analytical considerations and workflow optimization.

Molecular Overview: The Reactive Sites

The power of 2-hydroxypent-4-ynoic acid lies in its three addressable functional centers, each offering a gateway to different chemical transformations.

Caption: Key functional groups of 2-hydroxypent-4-ynoic acid.

Part 1: Strategic Approaches to Derivatization

The choice of derivatization strategy is dictated entirely by the end goal, whether it is enhancing analytical detection, preparing the molecule for bioconjugation, or selectively protecting groups for a subsequent synthetic step.

Decision-Making Workflow for Derivatization

The following diagram outlines a logical approach to selecting the appropriate derivatization pathway based on the intended application.

G start What is the Goal? quant Quantitative Analysis start->quant Analysis synth Synthetic Modification (e.g., Bioconjugation) start->synth Synthesis hplc HPLC Analysis quant->hplc gc GC-MS Analysis quant->gc chiral Chiral Purity Analysis quant->chiral click Introduce New Moiety (e.g., Fluorophore, PEG, Biomolecule) synth->click der_uv Derivatize -COOH with Chromophore/Fluorophore hplc->der_uv der_gc Silylate -OH and -COOH gc->der_gc der_chiral Form Diastereomers via Chiral Derivatizing Agent chiral->der_chiral der_click Perform CuAAC 'Click' Reaction on Terminal Alkyne click->der_click

Caption: Decision tree for selecting a derivatization strategy.

Derivatization of the Carboxylic Acid Group

For analytical purposes, particularly HPLC, the carboxylic acid is the most common target for derivatization.[7] The goal is typically to attach a tag that possesses a strong chromophore or fluorophore, drastically increasing detection sensitivity.[8] This is a pre-column derivatization process, where the analyte is modified before injection into the HPLC system.[9]

Common Strategies:

  • Esterification with Fluorescent Tags: Reagents like 4-bromomethyl-7-methoxycoumarin react with the carboxylate to form highly fluorescent esters, enabling detection at very low concentrations.[9]

  • Amidation via Carbodiimide Coupling: Using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxylic acid can be activated to react with an amine-containing tag.[9][10] This is a versatile method as a wide variety of amine tags are commercially available.

Reagent/MethodTarget GroupPrincipleDetectionKey Advantages
4-Bromomethyl-7-methoxycoumarin Carboxylic AcidAlkylation to form a fluorescent esterFluorescenceHigh sensitivity
ADAM (9-Anthryldiazomethane) Carboxylic AcidEsterification to form a fluorescent esterFluorescenceReacts without a catalyst[9]
EDC + Amine-Tag Carboxylic AcidAmidation to form a tagged amideUV-Vis or FluorescenceVersatile, depends on chosen tag[9][11]
p-Bromophenacyl Bromide (p-BPB) Carboxylic AcidEsterification to form a UV-active esterUV-Vis, ICP-MS (Br signal)Cost-effective, enables elemental detection[12]
Derivatization of the Hydroxyl Group

The secondary alcohol can be targeted for protection during synthesis or for analysis, especially by GC.

Common Strategies:

  • Silylation: Converting the alcohol to a silyl ether (e.g., using BSTFA or TBDMS-Cl) increases thermal stability and volatility, making the compound suitable for GC-MS analysis.[6][13] Silyl ethers are generally stable to bases but can be cleaved with acid or fluoride ions.[3]

  • Acylation: Reaction with an acid anhydride or acyl chloride converts the alcohol to an ester. This can serve as a protecting group or introduce a specific tag.

Derivatization of the Terminal Alkyne Group

The terminal alkyne is the gateway to "click chemistry," a class of reactions known for being high-yielding, wide in scope, and simple to perform.[14]

Primary Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This is the most prominent "click" reaction. It involves the reaction between the terminal alkyne of our molecule and an organic azide in the presence of a copper(I) catalyst.[14][15] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, effectively "clicking" the azide-containing molecule onto the 2-hydroxypent-4-ynoic acid scaffold. This method is invaluable for:

  • Bioconjugation: Attaching the molecule to proteins, DNA, or other biomolecules.

  • Materials Science: Grafting the molecule onto polymer backbones or surfaces.[2]

  • Fluorescent Labeling: Clicking on a fluorophore-azide for imaging applications.

Part 2: Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE). Reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: Fluorescent Derivatization of the Carboxylic Acid for HPLC Analysis

This protocol details the esterification of the carboxylic acid using 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) for sensitive fluorescence detection.

Materials:

  • 2-hydroxypent-4-ynoic acid sample

  • Acetonitrile (HPLC grade)

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

  • Crown ether (e.g., 18-Crown-6)

  • Potassium carbonate (anhydrous)

  • Heating block or water bath

  • Vials (2 mL) with screw caps

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-hydroxypent-4-ynoic acid in acetonitrile (e.g., 1 mg/mL).

  • Reagent Preparation: Prepare a derivatization solution by dissolving Br-Mmc (e.g., 2 mg/mL) and a catalytic amount of 18-Crown-6 in acetonitrile.

  • Reaction Setup: In a 2 mL vial, add 100 µL of the sample solution. Add a small amount (spatula tip) of anhydrous potassium carbonate to act as a base.

  • Derivatization: Add 200 µL of the Br-Mmc reagent solution to the vial. Seal the vial tightly.

  • Incubation: Heat the mixture at 60°C for 30-60 minutes.[9] The reaction progress can be monitored by TLC if necessary.

  • Quenching & Dilution: After cooling to room temperature, the reaction can be quenched with a small amount of acetic acid if needed. Dilute the sample with the mobile phase (e.g., acetonitrile/water mixture) to an appropriate concentration for HPLC analysis.

  • Analysis: Inject an aliquot (e.g., 10 µL) into the HPLC system equipped with a fluorescence detector (Excitation: ~325 nm, Emission: ~395 nm).[9] A C18 reversed-phase column is commonly used with a gradient of acetonitrile and water.[9]

Protocol 2: Silylation for GC-MS Analysis

This protocol describes the simultaneous derivatization of both the carboxylic acid and hydroxyl groups to form volatile trimethylsilyl (TMS) derivatives.

Materials:

  • 2-hydroxypent-4-ynoic acid sample (dried)

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials (1.5 mL) with inserts

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Lyophilize or evaporate the solvent under a stream of nitrogen. Water will quench the silylation reagent.

  • Reaction Setup: To the dried sample in a GC vial, add 50 µL of anhydrous pyridine to dissolve the analyte.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS. The TMCS acts as a catalyst to enhance the reactivity of the reagent.

  • Incubation: Tightly cap the vial and heat at 70°C for 45 minutes.

  • Analysis: After cooling, the sample is ready for direct injection into the GC-MS system. A nonpolar capillary column (e.g., DB-5ms) is typically used.

Expert Insight: The byproducts of this reaction are volatile and generally do not interfere with the analysis of the derivatized analyte. This method is highly effective but extremely sensitive to moisture.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for "clicking" an azide-containing molecule (represented here by benzyl azide) onto 2-hydroxypent-4-ynoic acid.

G start Start: 2-hydroxypent-4-ynoic acid + Benzyl Azide reagents Add Reagents: 1. Solvent (t-BuOH/H2O) 2. Sodium Ascorbate 3. Copper(II) Sulfate start->reagents stir Stir at Room Temperature (Monitor by TLC/LC-MS) reagents->stir workup Workup: - Dilute with water - Extract with organic solvent - Dry and concentrate stir->workup product Final Product: Triazole Adduct workup->product

Caption: General workflow for a CuAAC 'Click' reaction.

Materials:

  • 2-hydroxypent-4-ynoic acid

  • Benzyl azide (or other desired azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and Deionized Water

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve 2-hydroxypent-4-ynoic acid (1 equivalent) and benzyl azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate small vial, prepare fresh solutions of copper(II) sulfate (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.2 M in water). Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.[15]

  • Reaction Initiation: To the stirring solution of reactants, add the sodium ascorbate solution (0.2 equivalents) followed by the copper(II) sulfate solution (0.1 equivalents). A color change is often observed.

  • Incubation: Allow the reaction to stir at room temperature. The reaction is often complete within 1-4 hours but can be left overnight. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography if necessary.

Part 3: Analytical & Chiral Considerations

Derivatization is often performed to facilitate analysis. It is crucial to understand how the chosen method impacts the final analytical measurement.

  • Chromatography: The addition of a bulky, nonpolar group will increase retention time in reversed-phase HPLC and decrease retention time in normal-phase HPLC. Silylation drastically changes the volatility and polarity for GC analysis.

  • Mass Spectrometry: Derivatization adds a predictable mass to the analyte, which is essential for identification in MS. Some derivatizing agents are designed with specific isotopic patterns (e.g., containing bromine) to aid in identification.[10]

  • Chiral Analysis: 2-hydroxypent-4-ynoic acid possesses a chiral center at the C2 position. Determining the enantiomeric excess (ee) is critical in many applications.

    • Indirect Methods: The molecule can be derivatized with a chiral derivatizing agent (CDR) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (HPLC or GC).[16]

    • Direct Methods: The underivatized or derivatized analyte can be separated on a chiral stationary phase (CSP) in HPLC or GC.[]

    • NMR Spectroscopy: Using a chiral solvating agent (CSA) can induce different chemical shifts for the two enantiomers in an NMR spectrum, allowing for direct quantification of the enantiomeric ratio without separation.[18][19]

Conclusion

The derivatization of 2-hydroxypent-4-ynoic acid is a powerful and necessary step for unlocking its full potential in both analytical and synthetic applications. By strategically targeting its carboxylic acid, hydroxyl, or terminal alkyne functionalities, researchers can enhance analytical sensitivity, prepare the molecule for advanced applications like bioconjugation via click chemistry, and navigate complex synthetic pathways. The protocols and strategies outlined in this guide provide a robust framework for scientists to effectively utilize this versatile chemical building block.

References

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. (2020). ResearchGate. Retrieved from [Link]

  • Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids. (2015). ACS Publications. Retrieved from [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (2010). SpringerLink. Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved from [Link]

  • Derivatization of carboxylic groups prior to their LC analysis - A review. (2024). PubMed. Retrieved from [Link]

  • Capture and Release of Alkyne-Derivatized Glycerophospholipids Using Cobalt Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protecting Groups. (2020). IIT Bombay. Retrieved from [Link]

  • Enantiodifferentiation of chiral hydroxy acids via 19F NMR. (2025). RSC Publishing. Retrieved from [Link]

  • Protecting Groups In Organic Synthesis. (n.d.). Slideshare. Retrieved from [Link]

  • Chapter 6 Carboxyl Protecting Groups. (n.d.). Retrieved from [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (2024). MDPI. Retrieved from [Link]

  • Chiral discrimination of α-hydroxy acids and N-Ts-α-amino Acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy. (2015). RSC Publishing. Retrieved from [Link]

  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. (2014). Beilstein Journals. Retrieved from [Link]

  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. (2014). ResearchGate. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. Retrieved from [Link]

  • Derivatization of tertiary alkyl-substituted alkynes. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • CuAAC click chemistry for the enhanced detection of novel alkyne-based natural product toxins. (2018). ResearchGate. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. Retrieved from [Link]

  • 2-Oxopent-4-enoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Specific derivatization of internal alkynes for improved electrospray analysis. (2026). ResearchGate. Retrieved from [Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography. Retrieved from [Link]

  • Specific derivatization of internal alkynes for improved electrospray analysis. (n.d.). ChemRxiv. Retrieved from [Link]

  • Guide to Derivatization Reagents for GC. (n.d.). LabRulez GCMS. Retrieved from [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). SpringerLink. Retrieved from [Link]

  • A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). (n.d.). RSC Publishing. Retrieved from [Link]

  • Derivatization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. (2019). ClausiusPress. Retrieved from [Link]

Sources

Application

protocol for incorporating 2-hydroxypent-4-ynoic acid into polymers

Application Note & Protocol Guide Topic: Protocol for Incorporating 2-Hydroxypent-4-ynoic Acid into Functional Polyesters Audience: Researchers, scientists, and drug development professionals. Guide Overview: From Monome...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Protocol for Incorporating 2-Hydroxypent-4-ynoic Acid into Functional Polyesters

Audience: Researchers, scientists, and drug development professionals.

Guide Overview: From Monomer to Multi-Functional Polymer

The strategic incorporation of functional groups into polymer backbones is a cornerstone of modern materials science and drug delivery. 2-Hydroxypent-4-ynoic acid is a uniquely valuable monomer, possessing two distinct functional handles: a hydroxyl group suitable for polyester synthesis and a terminal alkyne group that serves as a "clickable" anchor for post-polymerization modification.[1][2][3] This dual-functionality allows for the creation of biodegradable polyesters, such as polylactide (PLA) analogues, that can be readily tailored with a wide array of molecules, diagnostics, or therapeutic agents using highly efficient click chemistry.[1][4]

This guide provides a comprehensive, field-proven workflow, beginning with the safe and economical synthesis of the monomer itself. We then detail its conversion into a polymerizable lactone, followed by a controlled Ring-Opening Polymerization (ROP) to produce an alkyne-functionalized polyester. Finally, we provide a robust protocol for the post-polymerization functionalization of the polymer backbone via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a premier example of "click chemistry".[5][6]

Part 1: Monomer Synthesis

The traditional synthesis of 2-hydroxy-4-pentynoic acid often involves expensive, unstable, and hazardous reagents like propargyl bromide.[1] The protocol outlined below is based on an optimized, safer, and more economical route using readily available starting materials.[1][2][4]

Protocol 1: Safe & Economical Synthesis of 2-Hydroxy-4-pentynoic Acid

This protocol proceeds in two main stages: C-alkylation of diethyl 2-acetamidomalonate followed by a one-pot hydrolysis, decarboxylation, diazotization, and hydroxylation sequence.[1][4]

Stage A: Synthesis of Diethyl α-propargyl-α-acetamidomalonate

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl 2-acetamidomalonate217.22105 g0.483
Potassium tert-butoxide112.2161 g0.54
Propargyl tosylate196.2283 mL0.49
Dioxane (anhydrous)88.11~2.0 L-

Step-by-Step Procedure:

  • To a solution of diethyl 2-acetamidomalonate (105 g, 0.483 mol) in 1.35 L of dioxane in a suitable reaction vessel equipped with a mechanical stirrer, add a slurry of potassium tert-butoxide (61 g, 0.54 mol) in 550 mL of dioxane dropwise via cannula over 2 hours at room temperature.

  • Heat the resulting suspension to 50 °C and stir for an additional 2 hours.

  • Add a solution of propargyl tosylate (83 mL, 0.49 mol) in 150 mL of dioxane dropwise at 50 °C over 1 hour.

  • Bring the reaction mixture to reflux and maintain overnight.

  • After cooling, filter the mixture to remove salts and concentrate the filtrate under reduced pressure to yield the crude product, diethyl α-propargyl-α-acetamidomalonate, which can be used in the next stage without further purification.[1]

Stage B: One-Pot Conversion to 2-Hydroxy-4-pentynoic Acid

ReagentMolarity / ConcentrationQuantityMoles
Diethyl α-propargyl-α-acetamidomalonate-110 g (crude from Stage A)~0.431
Sulfuric Acid (H₂SO₄)2 M1.2 L-
Sodium Nitrite (NaNO₂)40% in waterAs required~8 equiv.

Step-by-Step Procedure:

  • Charge a 3 L round-bottom flask with the crude product from Stage A (110 g, ~0.431 mol) and 1.2 L of 2 M H₂SO₄.

  • Heat the mixture to reflux for approximately 36 hours, or until the starting material is fully converted to 2-amino-4-pentynoic acid (monitor by TLC or NMR).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of NaNO₂ (5 equivalents) in water (40% w/v) dropwise.

  • Following the initial addition, add another 3 equivalents of the NaNO₂ solution. Causality Note: This two-stage addition of sodium nitrite controls the diazotization of the intermediate amino acid and its subsequent conversion to the hydroxyl group.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature overnight.

  • Extract the aqueous solution with ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxy-4-pentynoic acid.[1][4]

Part 2: Polymerization Strategy & Execution

To create a well-defined polyester, the most effective strategy is the Ring-Opening Polymerization (ROP) of a corresponding functional lactone.[7][8] This approach offers superior control over molecular weight and dispersity compared to direct polycondensation.[7] The workflow involves first cyclizing the hydroxy acid monomer to form a lactone, which is then polymerized.

G cluster_0 Monomer Preparation cluster_1 Polymer Synthesis cluster_2 Post-Polymerization Modification Monomer_Synth Protocol 1: Synthesis of 2-hydroxypent-4-ynoic acid Lactone_Synth Protocol 2: Cyclization to Alkyne-Lactone Monomer_Synth->Lactone_Synth Intramolecular Esterification ROP Protocol 3: Ring-Opening Polymerization (ROP) Lactone_Synth->ROP Polymerize Click_Chem Protocol 4: CuAAC 'Click' Chemistry ROP->Click_Chem Functionalize Final_Polymer Final Functionalized Polyester Click_Chem->Final_Polymer

Fig. 1: Overall experimental workflow from monomer to functionalized polymer.
Protocol 2: Cyclization to Alkyne-Functionalized Lactone (General Procedure)

The direct cyclization of a hydroxy acid can be achieved through various methods, often involving acid catalysis or dehydrating agents to promote intramolecular esterification. A common approach is azeotropic dehydration.

Materials & Equipment:

  • 2-hydroxy-4-pentynoic acid

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, heating mantle

Step-by-Step Procedure:

  • Dissolve 2-hydroxy-4-pentynoic acid in toluene in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution to remove the acid catalyst, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purify the resulting lactone, for example, by vacuum distillation or column chromatography.

Protocol 3: Ring-Opening Polymerization (ROP) of Alkyne-Lactone

ROP of lactones can be initiated by various species; stannous octoate (Sn(Oct)₂) is a widely used and effective catalyst for producing high molecular weight polyesters for biomedical applications.[7]

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator (R-OH) Active_Complex Active Initiator- Catalyst Complex Initiator->Active_Complex Catalyst Sn(Oct)₂ Catalyst->Active_Complex Monomer Alkyne-Lactone Ring_Opening Ring Opening & First Insertion Monomer->Ring_Opening Active_Complex->Ring_Opening Chain_Growth Polymer Chain (Dormant) Ring_Opening->Chain_Growth Ring_Opening->Chain_Growth Monomer2 Additional Monomer Chain_Growth->Monomer2 Attack Quench Quenching Agent (e.g., Acid) Chain_Growth->Quench Monomer2->Chain_Growth Propagate Final_Polymer Alkyne-Functional Polyester Quench->Final_Polymer

Fig. 2: Generalized mechanism of Ring-Opening Polymerization (ROP).
ReagentMolar Mass ( g/mol )Example QuantityNotes
Alkyne-Lactone(Varies)5.0 gMust be dry and pure.
Benzyl Alcohol (Initiator)108.1495 mgAmount determines target molecular weight.
Stannous Octoate (Sn(Oct)₂)405.1210 mgCatalyst; sensitive to moisture.
Toluene (anhydrous)92.1410 mLSolvent for bulk or solution polymerization.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Reagent Addition: Add the alkyne-lactone monomer, benzyl alcohol (initiator), and stannous octoate (catalyst) to the flask. The monomer-to-initiator ratio dictates the target degree of polymerization.

  • Polymerization: If performing a bulk polymerization, place the sealed flask in a preheated oil bath at 110-130 °C. If in solution, add anhydrous toluene via syringe before heating.

  • Monitoring: Allow the polymerization to proceed for 2-24 hours. The viscosity of the mixture will increase significantly. The reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR for monomer conversion.

  • Termination & Purification: Cool the reaction to room temperature. Dissolve the viscous product in dichloromethane (DCM). Precipitate the polymer by pouring the DCM solution into a large volume of cold methanol.

  • Isolation: Collect the precipitated polymer by filtration, wash with cold methanol, and dry under vacuum to a constant weight.

Part 3: Post-Polymerization Modification via Click Chemistry

The pendant alkyne groups along the polyester backbone are now available for functionalization. The CuAAC reaction is exceptionally efficient and bio-orthogonal, meaning it does not interfere with most other functional groups, making it ideal for conjugating sensitive molecules like peptides or fluorophores.[6][9][10]

G cluster_0 Catalytic Cycle Alkyne_Polymer Alkyne-Functionalized Polymer Cu_I Active Cu(I) Catalyst Alkyne_Polymer->Cu_I Azide_Molecule Azide-Functionalized Molecule (R-N₃) Azide_Molecule->Cu_I Cu_II Cu(II) Precursor (e.g., CuSO₄) Ascorbate Reducing Agent (Sodium Ascorbate) Cu_II->Ascorbate Ascorbate->Cu_I Reduction Cu_I->Cu_II Re-oxidation (cycle) Triazole_Product Functionalized Polymer (Triazole Linkage) Cu_I->Triazole_Product Cycloaddition

Sources

Method

purification of synthesized 2-hydroxypent-4-ynoic acid

Application Note: Advanced Purification Strategies for Synthesized 2-Hydroxypent-4-ynoic Acid Introduction & Chemical Context 2-Hydroxypent-4-ynoic acid (also referred to as α -hydroxy-4-pentynoic acid) is a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for Synthesized 2-Hydroxypent-4-ynoic Acid

Introduction & Chemical Context

2-Hydroxypent-4-ynoic acid (also referred to as α -hydroxy-4-pentynoic acid) is a highly versatile terminal alkyne and α -hydroxy acid. It serves as a critical structural precursor for "clickable" biodegradable polylactides (PLA) [1] and as a bioorthogonal chemical reporter (YnLac) for the metabolic labeling and proteomic identification of protein lactylation [2].

Despite its high utility in polymer chemistry and chemical biology, the presents significant technical bottlenecks. The molecule is highly polar, water-soluble, and possesses a terminal alkyne that is highly susceptible to oxidative degradation during synthetic workup. Furthermore, standard normal-phase silica chromatography often fails due to severe streaking caused by the dual presence of carboxylic and hydroxyl groups. This application note details two field-proven, self-validating purification protocols tailored for different scales and synthetic goals.

Mechanistic Insights into Purification Challenges

The synthesis of 2-hydroxypent-4-ynoic acid typically involves the diazotization of 2-amino-4-pentynoic acid (propargylglycine) using sodium nitrite (NaNO 2​ ) in aqueous sulfuric acid (H 2​ SO 4​ ) [1, 2].

  • Oxidative Susceptibility: Residual oxidants (such as nitrogen oxides) from the diazotization process can rapidly degrade the alkyne moiety during workup. While traditional aqueous reducing agents (e.g., aqueous Na 2​ SO 3​ ) can quench these oxidants, they severely complicate the subsequent extraction phase because the α -hydroxy acid is highly water-soluble, leading to poor organic recovery yields [1].

  • The Anhydrous Reductant Strategy: To circumvent this, adding solid sodium metabisulfite (Na 2​ S 2​ O 5​ ) directly to the organic extract acts as an anhydrous reductant. It neutralizes oxidants without introducing an aqueous phase, allowing for direct filtration and vacuum sublimation. This causality-driven choice prevents decomposition and avoids complex chromatography entirely [1].

  • Chromatographic Mobilization: For enantiopure syntheses (e.g., isolating (S)-2-hydroxypent-4-ynoic acid for biological assays) where thermal sublimation might risk degradation or racemization, flash chromatography is required. Due to the molecule's extreme polarity, a highly polar eluent system—specifically Ethyl Acetate/Methanol (4:1)—is necessary to disrupt hydrogen bonding with the silica stationary phase and successfully elute the product [2].

Experimental Protocols

Protocol A: Scalable Reductant-Assisted Sublimation

Best for: Large-scale, racemic synthesis where high purity and solvent-free isolation are prioritized.

  • Liquid-Liquid Extraction: Following the aqueous diazotization reaction, extract the acidic aqueous mixture multiple times with diethyl ether. Note: Ether is preferred over highly polar solvents here to minimize the co-extraction of inorganic salts.

  • Anhydrous Quenching: To the combined ether extracts, add solid sodium metabisulfite (Na 2​ S 2​ O 5​ ) directly. Stir the suspension vigorously at room temperature for 30 minutes. Causality: The solid reductant scavenges residual oxidants and prevents oxidative degradation of the alkyne without complicating the aqueous/organic partition.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the solid Na 2​ S 2​ O 5​ and any precipitated inorganic impurities.

  • Concentration: Concentrate the filtrate under reduced pressure to yield a crude residue.

  • Vacuum Sublimation: Transfer the crude residue to a sublimation apparatus. Apply high vacuum and gently heat. The intact 2-hydroxypent-4-ynoic acid will sublime and collect on the cold finger. Self-Validation: The formation of a slight yellow crystalline solid on the cold finger confirms the successful separation from non-volatile oligomeric byproducts.

Protocol B: Polar Flash Chromatography

Best for: Small-scale or enantioselective synthesis (e.g., YnLac reporter) where thermal stress must be avoided.

  • Liquid-Liquid Extraction: Extract the aqueous reaction mixture with Ethyl Acetate (EtOAc) (3 x 25 mL). EtOAc provides a higher partition coefficient for the polar α -hydroxy acid compared to ether.

  • Drying: Dry the combined organic phases over anhydrous Na 2​ SO 4​ . Filter and evaporate under reduced pressure.

  • Column Preparation: Pack a standard silica gel column. Causality: Do not pre-equilibrate with non-polar solvents (like hexanes), as the highly polar product will crash out at the baseline and resist initial mobilization.

  • Elution: Load the crude residue and elute using an isocratic mixture of EtOAc/MeOH (4:1 v/v). Causality: The 20% methanol provides the necessary hydrogen-bond accepting/donating capacity to mobilize the carboxylic and hydroxyl groups, preventing streaking.

  • Isolation: Monitor fractions via TLC (staining with KMnO 4​ to visualize the alkyne). Pool the product-containing fractions and evaporate to yield the product as a yellow oil or solid.

Data Presentation: Protocol Comparison

ParameterProtocol A: Sublimation[1]Protocol B: Chromatography [2]
Primary Application Large-scale racemic synthesisSmall-scale / Enantiopure synthesis
Extraction Solvent Diethyl EtherEthyl Acetate (EtOAc)
Oxidant Quenching Solid Na 2​ S 2​ O 5​ None specified (relies on rapid workup)
Purification Method Vacuum SublimationSilica Gel Flash Chromatography
Eluent / Condition High vacuum, gentle heatingEtOAc / Methanol (4:1)
Physical Form Slight yellow solidYellow oil / solid
Scalability Excellent (>100g scale)Moderate (<10g scale)

Mandatory Visualization

PurificationWorkflow Synth Crude 2-Hydroxypent-4-ynoic Acid (Aqueous Acidic Mixture) Extract Liquid-Liquid Extraction (Ether or EtOAc) Synth->Extract Path1 Protocol A: Sublimation Extract->Path1 Large Scale Path2 Protocol B: Chromatography Extract->Path2 Small/Chiral Scale AddReductant Add Solid Na2S2O5 (Quench Oxidants) Path1->AddReductant DryOrg Dry over Na2SO4 & Concentrate Path2->DryOrg FilterConc Filtration & Concentration AddReductant->FilterConc Sublime Vacuum Sublimation FilterConc->Sublime Pure1 Pure Product (Slight Yellow Solid) Sublime->Pure1 LoadSilica Load onto Silica Gel DryOrg->LoadSilica Elute Elute (EtOAc/MeOH 4:1) LoadSilica->Elute Pure2 Pure Product (Yellow Oil / Solid) Elute->Pure2

Workflow for the divergent .

References

  • Zhang, Q., Ren, H., & Baker, G. L. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1365–1371. [Link]

  • Sun, Y., Chen, Y., & Peng, T. (2022). A bioorthogonal chemical reporter for the detection and identification of protein lactylation. Chemical Science, 13(20), 6019–6027. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Metabolic Labeling Experiments with Alkyne Probes

Welcome to the technical support center for metabolic labeling experiments using alkyne probes. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for metabolic labeling experiments using alkyne probes. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of these powerful techniques. As Senior Application Scientists, we have compiled field-proven insights to ensure your experiments are successful and your results are reliable.

I. Probe-Related Issues: Optimizing Incorporation and Minimizing Toxicity

The success of any metabolic labeling experiment begins with the efficient and non-perturbative incorporation of the alkyne probe into the biomolecule of interest. This section addresses common challenges related to the probe itself.

FAQ 1: I'm observing significant cell death or altered morphology after incubating my cells with the alkyne probe. What could be the cause and how can I fix it?

Answer:

Cell toxicity is a common issue when using metabolic probes and can stem from several factors. It's crucial to identify the source of toxicity to ensure the physiological relevance of your findings.[1]

Potential Causes & Solutions:

  • High Probe Concentration: Many alkyne-containing analogs can become toxic at higher concentrations.[1] It is essential to perform a dose-response curve to determine the optimal concentration that provides a good signal without inducing cytotoxicity.

  • Extended Incubation Time: Prolonged exposure to the probe can also lead to toxicity. A time-course experiment will help you find the shortest incubation time that yields sufficient labeling.

  • Inherent Probe Toxicity: Some alkyne probes are inherently more toxic than others. If optimizing concentration and incubation time doesn't resolve the issue, consider testing alternative probes with similar metabolic targets but different chemical structures.

  • Solvent Toxicity: The solvent used to dissolve the probe, typically DMSO, can be toxic to cells at high concentrations. Ensure the final DMSO concentration in your culture medium is at a non-toxic level, generally below 0.5%.

Self-Validating Protocol: Determining Optimal Probe Concentration

  • Cell Seeding: Seed your cells at a consistent density in a multi-well plate (e.g., 96-well) and allow them to adhere and grow to 50-70% confluency.[2]

  • Probe Dilution Series: Prepare a series of dilutions of your alkyne probe in pre-warmed complete culture medium. A good starting range is often between 10 µM and 100 µM, but this should be optimized for your specific probe and cell type.[2][3]

  • Incubation: Replace the existing medium with the probe-containing medium and incubate for a set period (e.g., 24 hours).[2] Include a vehicle-only control (e.g., DMSO).

  • Cytotoxicity Assay: Assess cell viability using a standard method such as an MTT assay or a live/dead cell stain.

  • Select Optimal Concentration: Choose the highest concentration that does not significantly impact cell viability.

ParameterRecommended Starting RangeKey Consideration
Probe Concentration 10 - 100 µMEmpirically determine for each cell type and probe.[3]
Incubation Time 4 - 24 hoursBalance labeling efficiency with potential cytotoxicity.[2]
Cell Confluency 50 - 70%Ensure cells are in a healthy, proliferative state.[2]
FAQ 2: My labeling signal is very weak or non-existent. How can I improve the incorporation of my alkyne probe?

Answer:

Low signal intensity is a frustrating problem that can often be traced back to inefficient metabolic incorporation of the alkyne probe.

Potential Causes & Solutions:

  • Poor Cell Permeability: Some alkyne probes may have poor cell permeability, limiting their access to the metabolic machinery.[4][5][6] Consider using probes with improved cell penetration properties, such as those with modified functional groups that enhance hydrophobicity.[6]

  • Competition with Endogenous Metabolites: The natural, unmodified metabolite will compete with your alkyne probe for incorporation.[7] To enhance probe incorporation, you can deplete the endogenous metabolite from the culture medium. For example, when using amino acid analogs like L-homopropargylglycine (HPG), it's advisable to use a methionine-free medium.[8]

  • Insufficient Incubation Time or Concentration: The probe may not have been present for long enough or at a high enough concentration to be efficiently incorporated. Refer to the optimization protocol in FAQ 1 to determine the optimal conditions.

  • Cell Line Specific Metabolism: Different cell lines can have vastly different metabolic rates and pathways.[9][10] What works well in one cell line may not be optimal for another. It's crucial to optimize the labeling conditions for each cell type you are working with.[10]

II. Click Chemistry Reaction: Ensuring Efficient and Specific Ligation

The "click" reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a critical step for attaching a reporter molecule (e.g., a fluorophore or biotin) to your alkyne-labeled biomolecule.[2][11][12]

FAQ 3: I'm seeing high background signal in my negative controls (no alkyne probe). What is causing this and how can I reduce it?

Answer:

High background signal can obscure your specific signal and lead to false-positive results. It's often due to non-specific binding of the detection reagent or issues with the click reaction components.

Potential Causes & Solutions:

  • Non-Specific Binding of the Azide-Fluorophore: The fluorescent azide probe may be binding non-specifically to cellular components.[13]

    • Increase Wash Steps: After the click reaction, increase the number and duration of wash steps to remove unbound probe.[13]

    • Titrate Azide-Fluorophore Concentration: Use the lowest concentration of the azide-fluorophore that still provides a good signal-to-noise ratio.[13]

    • Use a Different Fluorophore: Some fluorophores are "stickier" than others. Consider using a more hydrophilic fluorophore or one with a different charge. The inclusion of a flexible, hydrophilic PEG linker in the fluorescent azide has been shown to be critical in reducing background signal.[9]

  • Precipitation of the Azide-Fluorophore: If the azide-fluorophore is not fully dissolved, it can lead to fluorescent puncta that contribute to background. Ensure the probe is completely in solution before adding it to the reaction.

  • Copper-Independent Signal: In some cases, the azide-fluorophore may bind to cells even without a click reaction.[13] Running a "no-copper" control can help diagnose this issue.[13]

FAQ 4: The click reaction seems inefficient, resulting in a weak signal despite good probe incorporation. How can I optimize the reaction?

Answer:

An inefficient click reaction will lead to a weak signal, even if your biomolecules are well-labeled with the alkyne probe. Optimizing the click chemistry components is key.[13]

Potential Causes & Solutions:

  • Oxidation of Copper(I): The click reaction requires copper in the +1 oxidation state (Cu(I)).[14] Cu(I) is unstable in aqueous solutions and can be oxidized to the inactive Cu(II) state.

    • Freshly Prepare Reagents: Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate, to reduce Cu(II) to Cu(I).[15][16]

    • Use a Copper-Chelating Ligand: Ligands like THPTA stabilize the Cu(I) ion, improving reaction efficiency and protecting biomolecules from copper-induced damage.[14][16]

  • Suboptimal Reagent Concentrations: The concentrations of copper, ligand, and the azide-fluorophore need to be optimized.

    • Copper and Ligand Ratio: A common starting point is a 1:5 molar ratio of CuSO₄ to THPTA.[15]

    • Azide-Fluorophore Concentration: As mentioned in FAQ 3, titrate the azide-fluorophore to find the optimal concentration.[13]

  • Insufficient Reaction Time: Ensure the click reaction is allowed to proceed for a sufficient amount of time. A typical incubation time is 1-2 hours at room temperature.[15]

Experimental Workflow: Optimizing the Click Reaction

Click_Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis A Prepare Alkyne-Labeled Lysate/Cells E Combine Lysate, Azide-Fluorophore, and CuSO4/Ligand Premix A->E B Prepare Fresh Sodium Ascorbate F Initiate with Sodium Ascorbate B->F C Prepare CuSO4/Ligand Premix C->E D Prepare Azide-Fluorophore Dilution Series D->E E->F G Incubate (e.g., 1-2h, RT) F->G H Wash to Remove Excess Reagents G->H I Analyze Signal (e.g., In-Gel Fluorescence, Microscopy) H->I J Determine Optimal Azide-Fluorophore Concentration I->J Affinity_Purification_Troubleshooting Start High Contamination in Pulldown Q1 Did you block the affinity resin? Start->Q1 A1_Yes Increase stringency of wash buffers Q1->A1_Yes Yes A1_No Pre-block resin (e.g., with BSA) Q1->A1_No No Q2 Are you observing many cysteine-rich proteins? A1_Yes->Q2 A1_No->Q2 A2_Yes Alkylate free thiols with IAA/NEM before click reaction Q2->A2_Yes Yes A2_No Consider non-specific binding to resin Q2->A2_No No End Cleaner Enrichment A2_Yes->End A2_No->End

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxypent-4-ynoic Acid Esterification

Welcome to the Technical Support Center for the esterification of 2-hydroxypent-4-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the esterification of 2-hydroxypent-4-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the specific challenges of this reaction. The unique structure of 2-hydroxypent-4-ynoic acid, with its hydroxyl, carboxylic acid, and terminal alkyne functionalities, presents a distinct set of considerations for successful esterification.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the esterification of 2-hydroxypent-4-ynoic acid, offering potential causes and actionable solutions.

Issue 1: Low or No Ester Yield

A low yield of the desired ester is one of the most common frustrations in the lab. This is often due to the reversible nature of the Fischer esterification reaction.[1][2]

Potential Cause Explanation Recommended Action
Equilibrium Not Shifted Towards Products Fischer esterification is an equilibrium-controlled process.[1][3][4][5] The presence of water, a byproduct, can drive the reaction backward through hydrolysis.[2][3]1. Use Excess Alcohol: Employ a large excess of the alcohol (5-10 equivalents or as the solvent) to shift the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[1][2][4] 2. Water Removal: Utilize a Dean-Stark apparatus to azeotropically remove water as it is formed, particularly when using solvents like toluene.[1][3][4] Alternatively, add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.[2][3]
Insufficient Catalyst Activity The reaction is acid-catalyzed. An inadequate amount of catalyst or a catalyst that has lost its activity will result in a slow or stalled reaction.[2]1. Use a Strong Acid Catalyst: Employ a fresh, strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][6] 2. Increase Catalyst Loading: If the reaction is sluggish, consider increasing the catalyst loading, but be mindful of potential side reactions at higher concentrations.
Suboptimal Reaction Temperature Esterification reactions typically require heat to overcome the activation energy barrier.[2][7] Insufficient temperature will lead to a very slow reaction rate.[2]1. Increase Temperature: Heat the reaction mixture to reflux. Typical temperatures range from 60-110 °C, depending on the boiling point of the alcohol and any solvent used.[1][6] 2. Monitor for Side Reactions: Be aware that excessively high temperatures can promote side reactions such as dehydration or polymerization of the alkyne.
Steric Hindrance The bulky nature of either the carboxylic acid or the alcohol can impede the nucleophilic attack of the alcohol on the protonated carbonyl carbon, slowing the reaction.[1]1. Prolong Reaction Time: For sterically hindered substrates, a longer reaction time may be necessary. Monitor the reaction progress by TLC or GC/LC-MS.[1] 2. Alternative Esterification Methods: If Fischer esterification proves ineffective, consider alternative methods like Steglich esterification (using DCC and DMAP) which are better suited for sterically demanding substrates.[1][8][9]
Issue 2: Formation of Undesired Byproducts

The presence of multiple functional groups in 2-hydroxypent-4-ynoic acid can lead to several side reactions.

Potential Cause Explanation Recommended Action
Intramolecular Esterification (Lactonization) The hydroxyl group can react intramolecularly with the carboxylic acid group to form a five-membered lactone (a cyclic ester).[10][11] This is particularly favorable under acidic and high-temperature conditions.[10]1. Milder Reaction Conditions: Use a lower reaction temperature and shorter reaction time to disfavor the intramolecular cyclization.[10] 2. Protecting Groups: Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before esterification.[12][13][14][15] This will prevent its participation in the reaction.
Reactions Involving the Alkyne The terminal alkyne proton is weakly acidic and can react with strong bases. Under certain conditions, the alkyne can also undergo hydration or other addition reactions.1. Avoid Strong Bases: Do not use strongly basic conditions if the terminal alkyne needs to be preserved. 2. Protect the Alkyne: If the planned reaction conditions are harsh, consider protecting the terminal alkyne with a trialkylsilyl group (e.g., TMS).[12]
Ether Formation At high temperatures and in the presence of a strong acid catalyst, the alcohol reactant can undergo intermolecular dehydration to form an ether.[10]1. Control Temperature: Maintain the reaction temperature at the minimum required for a reasonable reaction rate to minimize this side reaction.[10]
Issue 3: Difficult Product Isolation and Purification

The polarity of the ester product and potential for emulsion formation can complicate the workup procedure.

Potential Cause Explanation Recommended Action
Product Solubility in Aqueous Layer The hydroxyl group on the ester product can increase its water solubility, leading to product loss during aqueous workup.[10]1. Use Brine: Wash the organic layer with a saturated sodium chloride (brine) solution to decrease the solubility of the organic product in the aqueous phase.[2][10] 2. Back-Extraction: If significant product loss is suspected, back-extract the aqueous layers with a fresh portion of the organic solvent.
Emulsion Formation The presence of unreacted carboxylic acid and the polar ester can act as surfactants, leading to the formation of stable emulsions during extraction.[2][10]1. Add Brine: Adding a small amount of brine can help to break up emulsions.[2][10] 2. Allow to Stand: Let the separatory funnel stand for a longer period to allow the layers to separate. Gentle swirling can also be effective.
Impure Product After Purification Co-elution of starting materials or byproducts during column chromatography can lead to an impure final product.1. Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation on the column. 2. Distillation: If the ester is thermally stable and has a sufficiently different boiling point from impurities, distillation can be an effective purification method.[16]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the esterification of 2-hydroxypent-4-ynoic acid.

Q1: What is the best catalyst for the esterification of 2-hydroxypent-4-ynoic acid?

A1: For standard Fischer esterification, strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective.[5][6] Lewis acids such as scandium(III) triflate can also be employed.[6] The choice of catalyst may depend on the scale of the reaction and the sensitivity of the starting material to strongly acidic conditions.

Q2: How do I monitor the progress of the reaction?

A2: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][17] TLC is a quick and convenient method to qualitatively assess the consumption of the starting material and the formation of the product. For more quantitative analysis, GC or LC-MS can be used.

Q3: Can I perform this reaction without a solvent?

A3: Yes, the reaction can often be carried out using a large excess of the alcohol as both a reactant and the solvent.[1][6] This is a common and effective strategy for driving the equilibrium towards the product.[1][4]

Q4: What are the key safety precautions for this reaction?

A4: When working with flammable alcohols, it is crucial to use a heating mantle or an oil bath instead of a Bunsen burner.[7][16] Always perform the reaction in a well-ventilated fume hood. The use of strong acids requires appropriate personal protective equipment, including gloves and safety glasses.

Q5: Should I protect the hydroxyl or alkyne groups before esterification?

A5: The necessity of protecting groups depends on the specific reaction conditions and the desired outcome.

  • Hydroxyl Group: If lactonization is a significant side reaction, protecting the hydroxyl group is advisable.[10] Common protecting groups for alcohols include silyl ethers like TBDMS.[13][14]

  • Alkyne Group: The terminal alkyne is generally stable under standard Fischer esterification conditions. However, if the reaction involves strong bases or other reagents that could react with the acidic alkyne proton, protection with a group like trimethylsilyl (TMS) should be considered.[12][15]

III. Experimental Protocols & Visualizations

Standard Protocol for Fischer Esterification of 2-Hydroxypent-4-ynoic Acid with Ethanol

This protocol outlines a general procedure for the synthesis of ethyl 2-hydroxypent-4-ynoate.

Materials:

  • 2-Hydroxypent-4-ynoic acid

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxypent-4-ynoic acid (1.0 eq) and a large excess of anhydrous ethanol (e.g., 10 eq or as solvent).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If ethanol was used as the solvent, remove the excess under reduced pressure.

    • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[2][10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.[18]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure ethyl 2-hydroxypent-4-ynoate.[18]

Visualizing the Workflow

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Combine Reactants: 2-hydroxypent-4-ynoic acid Excess Alcohol catalyst Add Acid Catalyst (e.g., H₂SO₄) reagents->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor by TLC/GC reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete quench Neutralize with NaHCO₃ cool->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Ester purify->product

Caption: A typical experimental workflow for the esterification of 2-hydroxypent-4-ynoic acid.

Troubleshooting Decision Tree

Troubleshooting_Esterification start Low Ester Yield? cause1 Equilibrium Issue? start->cause1 Yes cause2 Catalyst Inactive? start->cause2 No sol1a Increase Alcohol Excess cause1->sol1a sol1b Remove Water (Dean-Stark/Sieves) cause1->sol1b cause3 Low Temperature? cause2->cause3 No sol2 Use Fresh/Stronger Acid cause2->sol2 Yes cause4 Side Reactions? cause3->cause4 No sol3 Increase to Reflux Temp. cause3->sol3 Yes sol4a Lactonization? cause4->sol4a Yes sol4b Protect Hydroxyl Group sol4a->sol4b Yes sol4c Use Milder Conditions sol4a->sol4c No

Caption: A decision tree for troubleshooting low yield in the esterification reaction.

IV. References

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. HSCprep.

  • BenchChem. (2025, December). Troubleshooting low conversion rates in Fischer esterification. BenchChem.

  • BenchChem. (2025). Technical Support Center: Optimizing Fischer Esterification Reaction Time. BenchChem.

  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Alkyne Compounds. BenchChem.

  • Smolecule. (2023, August 15). Buy 2-Hydroxypent-4-enoic acid | 67951-43-3. Smolecule.

  • Oxford Learning Link. Appendix 6: Protecting groups. Oxford Learning Link.

  • BenchChem. (2025). Optimization of reaction conditions for the esterification of 2,3,4-trihydroxypentanedioic acid. BenchChem.

  • OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver.

  • Study.com. Esterification | Reaction, Mechanism & Formula. Study.com.

  • RSC Publishing. Analytical Methods. RSC Publishing.

  • CureFFI.org. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org.

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Chemistry Steps.

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.

  • MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI.

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready.

  • Google Patents. WO2000071252A1 - Esterification catalysts. Google Patents.

  • Lumen Learning. 15.2 Use of protecting groups | Organic Chemistry II. Lumen Learning.

  • ResearchGate. Catalysts used for the esterification reaction | Download Table. ResearchGate.

  • Organic Chemistry. Acid to Ester - Common Conditions. Organic Chemistry.

  • ChemSynthesis. (2025, May 20). methyl (2E)-4-(acetyloxy)-2-pentenoate. ChemSynthesis.

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

  • Jack Westin. Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content. Jack Westin.

  • Wikipedia. Fischer–Speier esterification. Wikipedia.

  • ScienceDirect. (2021, August 2). Current Developments in Esterification Reaction: A Review on Process and Parameters. ScienceDirect.

  • Pharmacy 180. ESTERS - Functional Group Synthesis | Organic Chemistry. Pharmacy 180.

  • Suzhou Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech.

  • BYJU'S. esterification - alcohols and carboxylic acids. BYJU'S.

  • Beilstein Journals. (2014, June 17). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journals.

  • PMC. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. PMC.

  • Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal.

  • Google Patents. EP0139252A2 - Esterification of carboxylic acids containing phenol groups. Google Patents.

  • IntechOpen. (2018, August 29). Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen.

  • Chemguide. esterification - alcohols and carboxylic acids. Chemguide.

  • PMC. (2023, September 15). Magnetic-responsive solid acid catalysts for esterification. PMC.

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.

  • Student Academic Success. (2025, June 15). Organic Reactions: Esterification & Transesterification. Student Academic Success.

  • Chemistry Steps. Preparation of Alkynes by Elimination Reactions - Practice Problems. Chemistry Steps.

  • ThermoFisher. IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions. ThermoFisher.

  • ResearchGate. (2025, December 16). Synthesis of (2 E )-5-arylpent-2-ene-4-ynoates. ResearchGate.

  • Organic Syntheses. Acetylacetone - Organic Syntheses Procedure. Organic Syntheses.

  • PMC. Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives. PMC.

  • BenchChem. A Comparative Guide to the Synthesis of 4-Pentenoic Acid. BenchChem.

  • Chemistry LibreTexts. (2023, January 22). Preparation of Alkynes by Double Elimination. Chemistry LibreTexts.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Enhancing MS Signal for 2-Hydroxypent-4-ynoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide for analytical chemists and drug development professionals struggling with the mass spectrometric (MS) analy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide for analytical chemists and drug development professionals struggling with the mass spectrometric (MS) analysis of 2-hydroxypent-4-ynoic acid .

Because this analyte is a low-molecular-weight (MW = 114.10 g/mol ), highly polar organic acid containing both an alpha-hydroxy group and a terminal alkyne, it presents a "perfect storm" of analytical challenges. It suffers from poor retention on standard reversed-phase columns, severe matrix ion suppression, and high background noise in the low m/z range. This guide provides field-proven, self-validating methodologies to overcome these limitations.

I. Diagnostic Workflow

Before altering your sample preparation, follow this logical troubleshooting tree to identify the root cause of your signal loss.

MS_Troubleshooting Start Low MS Signal: 2-hydroxypent-4-ynoic acid Q1 Eluting in Void Volume? (tR < 2 min) Start->Q1 HILIC Switch to HILIC (e.g., ZIC-HILIC) Q1->HILIC Yes (Ion Suppression) Q2 Ionization Optimized? Q1->Q2 No HILIC->Q2 ESI_Opt Use ESI(-) Add NH4OAc / NH4OH Q2->ESI_Opt No Deriv Chemical Derivatization Required? Q2->Deriv Yes, but still low ESI_Opt->Deriv CuAAC Alkyne Tagging: CuAAC Click Chemistry Deriv->CuAAC Target Alkyne COOH_Deriv Carboxyl Tagging: Cholamine Amidation Deriv->COOH_Deriv Target Acid Enhanced Enhanced MS Signal Intensity CuAAC->Enhanced COOH_Deriv->Enhanced

Diagnostic workflow for troubleshooting and enhancing MS signal of 2-hydroxypent-4-ynoic acid.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my signal intensity practically non-existent on a standard C18 Reversed-Phase Liquid Chromatography (RPLC) column? A1: The causality lies in the molecule's extreme polarity. In standard RPLC, 2-hydroxypent-4-ynoic acid exhibits minimal hydrophobic interaction with the C18 stationary phase. Consequently, it elutes in the void volume ( t0​ ) alongside unretained matrix salts and endogenous compounds. This co-elution causes catastrophic ion suppression in the electrospray ionization (ESI) source. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and an organic-rich mobile phase, which successfully retains small polar organic acids. Furthermore, the high organic content in the HILIC mobile phase dramatically enhances droplet desolvation efficiency in the ESI source, directly increasing signal sensitivity[1].

Q2: If I bypass chromatography and use direct infusion, the signal is still lost in the baseline noise. How do I optimize the ESI parameters? A2: At m/z 113 (the [M-H]⁻ ion), you are operating in the "chemical noise" region of the mass spectrometer, which is dominated by solvent clusters and mobile phase impurities. Additionally, the ionization efficiency of small aliphatic acids is inherently lower than that of larger molecules with extended charge-delocalization networks. Solution: Ensure you are operating in ESI negative mode (ESI-). To drive the equilibrium toward the deprotonated state, add a volatile basic modifier, such as 0.1% ammonium hydroxide (NH₄OH) or 10 mM ammonium acetate (pH ~9.0), to your aqueous mobile phase[1].

Q3: Can I use chemical derivatization to permanently enhance the ionization efficiency? A3: Absolutely. 2-hydroxypent-4-ynoic acid offers two distinct bioorthogonal handles for derivatization: the carboxylic acid and the terminal alkyne.

  • Carboxylic Acid Targeting: By reacting the carboxylic acid with a reagent like cholamine, you convert the neutral acid into an amide bearing a permanent quaternary ammonium charge. This forces near 100% ionization efficiency in ESI positive mode (ESI+) and shifts the mass into a cleaner m/z window[2].

  • Terminal Alkyne Targeting: The terminal alkyne can undergo Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) with an azide-bearing tag. This "click" chemistry is highly specific and allows you to attach massive, easily ionizable moieties that drastically improve both RPLC retention and MS detectability[3].

III. Experimental Protocols (Self-Validating Systems)

Protocol A: HILIC-MS Optimization for Native Acid Analysis
  • Objective: Retain the highly polar acid and enhance ESI- desolvation without chemical derivatization.

  • Step 1: Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 9.0 with Ammonium Hydroxide. (Causality: High pH ensures the carboxylic acid is fully deprotonated [M-H]⁻ prior to entering the ESI source, maximizing the number of pre-formed ions in solution).

  • Step 2: Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Step 3: Equip the LC with a Zwitterionic HILIC column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3 µm).

  • Step 4: Run a gradient starting at 90% B and decreasing to 50% B over 10 minutes. (Causality: The highly organic starting conditions force the polar analyte to partition into the water-rich layer on the stationary phase, ensuring strong retention).

  • Validation: Inject a standard. The retention time ( tR​ ) should be > 3 column volumes, completely resolving the analyte from the void volume ion suppression zone.

Protocol B: Cholamine Derivatization (Carboxylic Acid Targeting)
  • Objective: Introduce a permanent positive charge to bypass ESI- background noise and enable highly sensitive ESI+ detection.

  • Step 1: Dissolve the 2-hydroxypent-4-ynoic acid sample in 50 µL of Acetonitrile/Water (50:50, v/v).

  • Step 2: Add 10 µL of 100 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 10 µL of 100 mM NHS (N-hydroxysuccinimide) to activate the carboxylate. Incubate for 15 minutes at room temperature.

  • Step 3: Add 20 µL of 50 mM Cholamine chloride. Incubate for 1 hour at 40°C.

  • Causality: The primary amine of cholamine forms a stable amide bond with the activated acid. The quaternary ammonium group of cholamine retains a permanent positive charge regardless of mobile phase pH, yielding a massive signal boost in ESI+[2].

  • Validation: Analyze via RPLC-MS (ESI+). Look for the [M]⁺ ion shifted by exactly +102 Da relative to the native acid. The presence of this peak confirms successful amidation.

Protocol C: CuAAC "Click" Tagging (Terminal Alkyne Targeting)
  • Objective: Increase molecular weight and hydrophobicity to shift the analyte out of the low m/z noise region.

  • Step 1: Prepare the sample in 50 µL of a suitable aqueous buffer (e.g., 50 mM Ammonium Bicarbonate).

  • Step 2: Add 10 µL of an azide-functionalized MS tag (e.g., 3-azido-7-hydroxycoumarin) at a 5-fold molar excess.

  • Step 3: Initiate the click reaction by adding 5 µL of 10 mM CuSO₄ and 5 µL of 20 mM Sodium Ascorbate. Incubate for 2 hours at room temperature.

  • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst. The terminal alkyne is exclusively reactive toward the azide in the presence of Cu(I), forming a 1,2,3-triazole linkage. This bioorthogonal reaction does not interfere with the alpha-hydroxy or carboxylic acid groups[3].

  • Validation: Analyze via RPLC-MS. The precursor ion will reflect the combined mass of the acid + azide tag, eluting significantly later on a C18 column due to increased hydrophobicity.

IV. Quantitative Data Presentation

Use the following table to select the best analytical strategy based on your laboratory's capabilities and sensitivity requirements.

Analytical StrategyTarget MoietyIonization ModeTypical m/z ShiftPrimary Benefit
Direct HILIC-MS Native (-COOH)ESI (-)None (m/z 113)Avoids void volume ion suppression; fast preparation.
Cholamine Amidation Carboxylic AcidESI (+)+102 DaPermanent positive charge; massive ESI+ enhancement.
CuAAC "Click" Tagging Terminal AlkyneESI (+) or (-)Variable (> +150 Da)Shifts m/z out of noise region; drastically improves RPLC retention.

V. References

  • Liquid chromatographic–mass spectrometric method for simultaneous determination of small organic acids potentially contributing to acidosis in severe malaria Source: nih.gov URL:[Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine Source: nih.gov URL:[Link]

  • CuAAC click chemistry for the enhanced detection of novel alkyne-based natural product toxins Source: rsc.org URL:[Link]

Sources

Optimization

Technical Support Center: Managing Impurities in 2-Hydroxypent-4-ynoic Acid Synthesis

Introduction: 2-Hydroxypent-4-ynoic acid is a valuable bifunctional molecule, serving as a key precursor for creating advanced 'clickable' biodegradable polymers like polylactide (PLA) derivatives.[1][2] Its alkyne handl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 2-Hydroxypent-4-ynoic acid is a valuable bifunctional molecule, serving as a key precursor for creating advanced 'clickable' biodegradable polymers like polylactide (PLA) derivatives.[1][2] Its alkyne handle allows for facile post-polymerization modification via click chemistry, making it a cornerstone for developing novel drug delivery systems, tissue engineering scaffolds, and other biomedical materials.[3] However, the synthetic utility of this monomer is critically dependent on its purity. The presence of even trace amounts of impurities originating from starting materials, side reactions, or degradation can significantly impact polymerization efficiency, polymer properties, and the biocompatibility of the final product.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to impurities in the synthesis of 2-hydroxypent-4-ynoic acid. We will delve into the causality behind impurity formation and provide validated protocols for their detection, characterization, and removal.

Section 1: Frequently Asked Questions (FAQs) about Impurities

Q1: What are the common synthetic routes for 2-hydroxypent-4-ynoic acid, and how do they influence the impurity profile?

There are two primary synthetic routes reported in the literature, each with a distinct impurity profile:

  • Reformatsky-Type Reaction: This older method involves the reaction of propargyl bromide with ethyl glyoxylate in the presence of activated zinc.[4] While effective, this route is now largely discouraged due to the use of expensive, unstable, and shock-sensitive propargyl bromide, which poses a significant safety risk.[1][5] Impurities from this route often include unreacted starting materials and byproducts from Grignard-type side reactions.[6]

  • Malonate Alkylation (Recommended): A safer and more economical route uses readily available diethyl 2-acetamidomalonate and propargyl alcohol.[1][2] The synthesis proceeds via alkylation with propargyl tosylate, followed by a one-pot acid-mediated hydrolysis, decarboxylation, diazotization, and hydroxylation.[3] This is the preferred industrial and laboratory method. Impurities are typically unreacted intermediates from the one-pot sequence or byproducts from the diazotization step.

Q2: My final product is a persistent yellow oil, but the literature reports a solid. What is the likely cause?

2-Hydroxypent-4-ynoic acid has a reported melting point of 61-63°C. Failure to crystallize, resulting in a yellow or brown oil, is a classic indicator of residual impurities. These may include:

  • Residual Solvents: Dioxane, diethyl ether, or ethyl acetate used during the synthesis and workup.

  • Unreacted Intermediates: Such as diethyl α-propargyl-α-acetamidomalonate from an incomplete hydrolysis step.[1]

  • Reaction Byproducts: Small amounts of colored impurities generated during the diazotization or hydrolysis steps can inhibit crystallization.

We recommend performing a thorough purification via flash chromatography (see Protocol 3) followed by high-vacuum drying to remove volatile residues.

Q3: I'm observing significant degradation of my purified product upon storage. What are the primary degradation pathways?

2-Hydroxypent-4-ynoic acid possesses functional groups that make it susceptible to degradation if not handled correctly:

  • Thermal Decomposition: The compound can undergo decarboxylation at elevated temperatures (above 200°C), though careful vacuum distillation is possible.[7] Storing the material at or below room temperature is crucial.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, forming 2-oxopent-4-ynoic acid.[8] This can be initiated by exposure to air and certain metal contaminants over long periods.

  • Polymerization: The terminal alkyne can be susceptible to polymerization, especially in the presence of trace metals or upon exposure to light.

For long-term stability, we advise storing the purified solid under an inert atmosphere (Argon or Nitrogen) at refrigerated temperatures (2-8°C).

Section 2: Troubleshooting Guide for Synthesis & Purification

This section addresses specific problems encountered during the recommended malonate synthesis route.

Problem 1: Low Yield or Incomplete Conversion in the Alkylation Step
  • Symptom: 1H NMR analysis of the crude reaction mixture shows a significant amount of unreacted diethyl 2-acetamidomalonate after the alkylation with propargyl tosylate.

  • Causality & Solution: This step involves the deprotonation of the malonate by a strong base (potassium tert-butoxide) to form a nucleophilic enolate, which then displaces the tosylate group.

    • Cause A: Inactive Base/Presence of Water: Potassium tert-butoxide is highly hygroscopic. Any moisture in the reaction will quench the base, preventing complete deprotonation of the malonate.

    • Solution A: Ensure all glassware is oven-dried. Use anhydrous dioxane as the solvent. Use a fresh, unopened bottle of potassium tert-butoxide or a freshly sublimed batch for best results.[1]

    • Cause B: Poor Quality Propargyl Tosylate: The tosylate precursor must be pure.

    • Solution B: Synthesize propargyl tosylate from propargyl alcohol and tosyl chloride as described in the literature, ensuring complete removal of any residual base (NaOH) during workup.[2]

Problem 2: Appearance of Unknown Peaks in HPLC/LC-MS After the One-Pot Hydroxylation
  • Symptom: The crude product, after the final one-pot reaction sequence, shows multiple unexpected peaks in the analytical chromatogram.

  • Causality & Solution: The one-pot sequence involves several distinct chemical transformations (hydrolysis, decarboxylation, diazotization, hydroxylation). Side reactions are common if conditions are not carefully controlled.

    • Cause A: Interfering Anions in Diazotization: The diazotization of the intermediate amino acid is a critical step. If hydrochloric acid (HCl) is used for the preceding hydrolysis, the resulting chloride anions can compete with water during the subsequent nucleophilic substitution on the diazonium salt, leading to the formation of 2-chloro-pent-4-ynoic acid as a significant impurity.

    • Solution A: Exclusively use sulfuric acid (H2SO4) for the hydrolysis and decarboxylation step.[3] This ensures that only non-nucleophilic sulfate anions are present, maximizing the formation of the desired hydroxylated product.

    • Cause B: Uncontrolled Temperature: Diazotization reactions are highly sensitive to temperature. Allowing the reaction to warm prematurely can lead to a host of decomposition and side products.

    • Solution B: Maintain strict temperature control during the addition of sodium nitrite, keeping the reaction mixture at 0-5°C using an ice bath.

Workflow for Identifying & Removing a Persistent Impurity

This workflow provides a logical path from detecting an unknown impurity to its successful removal.

G cluster_0 Phase 1: Detection & Identification cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Outcome Detect Persistent Impurity Peak in HPLC Analysis Analyze Analyze by LC-MS to Determine Mass Detect->Analyze Unknown detected Hypothesize Hypothesize Structure (e.g., Dimer, Isomer, Byproduct) Analyze->Hypothesize Mass obtained Select Select Purification Method (See Table 2) Hypothesize->Select Likely polarity known Execute Execute Purification (e.g., Flash Chromatography) Select->Execute Method chosen Verify Verify Purity (HPLC, NMR) Execute->Verify Fraction collected Pure Pure Product (>98%) Verify->Pure Purity Confirmed Reassess Impurity Persists Verify->Reassess Purity Not Met Reassess->Select Re-evaluate strategy

Caption: Decision tree for impurity identification and removal.

Section 3: Protocols & Methodologies

Protocol 1: Recommended Synthesis of 2-Hydroxypent-4-ynoic Acid

This protocol is adapted from the safe and economical procedure developed by Ling et al.[1][2]

Step 1: Synthesis of Diethyl α-propargyl-α-acetamidomalonate (5)

  • To a solution of diethyl 2-acetamidomalonate (105 g, 0.483 mol) in 1.35 L of anhydrous dioxane in an oven-dried flask, add a slurry of potassium tert-butoxide (61 g, 0.54 mol) in 550 mL of anhydrous dioxane dropwise via cannula over 2 hours at room temperature under an argon atmosphere.

  • Heat the resulting suspension to 50°C and stir for an additional 2 hours.

  • Add a solution of propargyl tosylate (83 mL, 0.49 mol) in 150 mL of anhydrous dioxane dropwise at 50°C over 1 hour.

  • Bring the reaction mixture to reflux and stir overnight.

  • Cool the mixture, filter off the salts, and concentrate the filtrate under reduced pressure to obtain the crude product (5), which can be used in the next step without further purification.

Step 2: One-Pot Synthesis of 2-Hydroxypent-4-ynoic Acid (1)

  • Reflux the crude product (5) from the previous step in a 2 M aqueous solution of H2SO4 for 4-6 hours. This step accomplishes the hydrolysis of the amide and esters, followed by decarboxylation to form the intermediate amino acid.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water dropwise, keeping the internal temperature below 5°C. The progress of the diazotization can be monitored with starch-iodide paper.

  • After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir overnight. This step allows for the conversion of the diazonium salt to the final hydroxyl product.

  • Extract the aqueous solution continuously with diethyl ether or perform multiple batch extractions.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 2-hydroxypent-4-ynoic acid.

Protocol 2: Impurity Profiling by Ion Chromatography-Mass Spectrometry (IC-MS)

Given that 2-hydroxypent-4-ynoic acid is a small, polar organic acid with a weak UV chromophore, IC-MS is a superior technique for resolving and identifying polar impurities.[9]

  • Instrumentation: Use a high-pressure ion chromatography system coupled to a single quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-capacity anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11-HC).

  • Mobile Phase: A potassium hydroxide (KOH) gradient generated by an eluent generator. For example, 1 mM KOH held for 5 minutes, ramped to 60 mM KOH over 20 minutes.

  • Detection:

    • Suppressed conductivity detection for quantification of known ionic species.

    • MS detection in negative ion mode (ESI-) for identification. Scan a mass range of m/z 50-500.

  • Sample Preparation: Dissolve 10 mg of the crude or purified product in 10 mL of deionized water. Filter through a 0.22 µm syringe filter before injection.

  • Analysis: The high resolving power of the anion-exchange column can separate closely related acidic impurities, while the MS provides mass data for identification.[9]

Protocol 3: Lab-Scale Purification by Flash Chromatography
  • Slurry Preparation: Adsorb the crude product (e.g., 5 g) onto a small amount of silica gel (e.g., 15 g) by dissolving the crude oil in a minimal amount of ethyl acetate, adding the silica, and concentrating to a dry, free-flowing powder on a rotary evaporator.

  • Column Packing: Dry-pack a glass flash chromatography column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture (e.g., 90:10). The amount of silica should be approximately 50-100 times the weight of the crude product.

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might be:

    • 15% Ethyl Acetate / 85% Hexanes (2 column volumes)

    • Gradient to 30% Ethyl Acetate / 70% Hexanes (over 10 column volumes)[7]

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-hydroxypent-4-ynoic acid.

Section 4: Visual Guides & Data

Synthesis and Impurity Workflow

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product & Purification SM1 Diethyl 2-acet- amidomalonate Int2 Diethyl α-propargyl-α- acetamidomalonate (5) SM1->Int2 K OtBu, Dioxane (Alkylation) SM2 Propargyl Alcohol Int1 Propargyl Tosylate SM2->Int1 Tosyl Chloride Int1->Int2 K OtBu, Dioxane (Alkylation) Int3 Propargyl Amino Acid (6) Int2->Int3 H2SO4, Δ (Hydrolysis/ Decarboxylation) Imp1 Impurity: Unreacted SM1 Int2->Imp1 Crude Crude Product (1) Int3->Crude 1. NaNO2, 0°C 2. H2O (Diazotization/ Hxdroxylation) Imp2 Impurity: Unreacted Int2 Int3->Imp2 Pure Pure 2-Hydroxypent- 4-ynoic Acid Crude->Pure Flash Chromatography Imp3 Impurity: 2-Chloro-pent-4-ynoic acid (if HCl is used) Crude->Imp3

Caption: Recommended synthesis workflow with key impurity checkpoints.

Table 1: Common Impurities and Their Likely Sources
Impurity Name/StructureLikely Source/Reaction StepRecommended Analytical Method
Diethyl 2-acetamidomalonateUnreacted starting material (Alkylation)HPLC-MS, LC-MS
Propargyl TosylateUnreacted reagent (Alkylation)HPLC-MS, GC-MS
Diethyl α-propargyl-α-acetamidomalonateIncomplete hydrolysis (One-pot sequence)HPLC-MS, LC-MS
2-Chloro-pent-4-ynoic acidUse of HCl in hydrolysis (Diazotization byproduct)IC-MS, LC-MS
2-Oxopent-4-ynoic acidOxidation of final product (Degradation)IC-MS, LC-MS
Dioxane, Diethyl Ether, Ethyl AcetateResidual solvents (Workup/Purification)GC-MS
Table 2: Comparison of Purification Techniques
TechniquePrincipleProsConsBest For
Liquid-Liquid Extraction Partitioning between immiscible solvents based on polarity and pH.[7]Scalable, good for initial cleanup, removes ionic impurities.Low resolution, emulsion formation can be an issue.Removing inorganic salts and highly polar/nonpolar impurities.
Flash Chromatography Adsorption onto a solid phase (silica) and elution with a mobile phase gradient.[7]High resolution for lab scale, versatile, effective for closely related compounds.Can be slow, requires significant solvent, not easily scalable.Final purification of research-grade material (<100g scale).
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.[7]Highly scalable, effective for removing non-volatile impurities.Risk of thermal degradation, lower recovery (65-80%), less effective for isomers.[7]Large-scale purification where impurities have very different boiling points.
Preparative HPLC High-resolution separation on a packed column.[7]Highest purity achievable (>99%), excellent for difficult separations.Expensive, low throughput, requires specialized equipment.Producing analytical standards or very high-purity material for cGMP applications.

References

  • Ling, J., & Shen, Z. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1365–1371. [Link]

  • Ling, J., & Shen, Z. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. PubMed Central. [Link]

  • Ling, J., & Shen, Z. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. ResearchGate. [Link]

  • Ling, J., & Shen, Z. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid. Beilstein Journal of Organic Chemistry. [Link]

  • University of Toronto. Grignard Reaction. [Link]

  • Ling, J., & Shen, Z. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. PubMed. [Link]

  • Wikipedia. (2024). 2-Oxopent-4-enoic acid. [Link]

  • Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester. [Link]

  • Beller, M., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. PubMed Central. [Link]

  • Thermo Fisher Scientific. (2021, February 23). Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. [Link]

  • Google Patents. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • University of New Hampshire. Grignard-addition-to-propargylic-allylic-alcohols. [Link]

  • Technology Networks. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • LookChem. 2-HYDROXY-PENT-4-ENOIC ACID. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. [Link]

  • Organic Syntheses. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±). [Link]

  • PubChem. (R)-2-Hydroxypent-4-enoic acid. [Link]

  • Novasep. Purification of organic acids. [Link]

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Troubleshooting

scaling up the synthesis of 2-hydroxypent-4-ynoic acid safely

Welcome to the Technical Support Center for the synthesis and scale-up of 2-hydroxypent-4-ynoic acid. This molecule is a highly valuable intermediate, serving both as a precursor for "clickable" biodegradable polylactide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-hydroxypent-4-ynoic acid. This molecule is a highly valuable intermediate, serving both as a precursor for "clickable" biodegradable polylactides and as an alkynyl-functionalized bioorthogonal chemical reporter (YnLac) for profiling protein lactylation [1, 2].

This guide is structured to assist researchers and process chemists in transitioning from milligram-scale discovery chemistry to safe, multi-gram or kilogram-scale production.

Pathway Visualization: Strategic Route Selection

G Legacy Legacy Route Propargyl Bromide + Ethyl Glyoxylate Hazard Critical Scale-Up Hazard: Shock-Sensitive & Explosive Legacy->Hazard Product 2-Hydroxypent-4-ynoic Acid (Target Molecule) Hazard->Product Not Recommended Route1 Route 1: Racemic Bulk Diethyl 2-acetamidomalonate Step1 One-Pot: Hydrolysis, Decarboxylation, Diazotization, Hydroxylation Route1->Step1 Step1->Product Route2 Route 2: Enantiopure (S)-Isomer L-Propargylglycine Step2 Diazotization & Hydroxylation (-5°C to RT) Route2->Step2 Step2->Product

Figure 1: Comparison of synthetic pathways for 2-hydroxypent-4-ynoic acid scale-up.

Part 1: Route Selection & Safety FAQs

Q: Why is the legacy Reformatsky-type route unsuitable for scale-up? A: The historical synthesis relies on the reaction of propargyl bromide with ethyl glyoxylate in the presence of activated zinc [1]. While effective at the bench scale, propargyl bromide is highly shock-sensitive and prone to thermal explosive decomposition . In a scale-up scenario, the increased volume-to-surface-area ratio severely limits heat dissipation. A minor exotherm can rapidly trigger a catastrophic runaway decomposition of the propargyl bromide. Consequently, this route is considered chemically unsafe for industrial or large-scale academic production.

Q: What are the safest alternatives for multi-gram synthesis? A: The choice depends on your stereochemical requirements:

  • For Racemic Mixtures (Polymer Science): The alkylation of commercially available diethyl 2-acetamidomalonate with propargyl tosylate, followed by a one-pot hydrolysis/diazotization sequence, is highly economical and avoids explosive intermediates [1].

  • For Enantiopure (S)-Isomers (Chemical Biology/YnLac): The direct diazotization and stereoretentive hydroxylation of L-propargylglycine is the gold standard [2]. This route maintains the chiral center required for biological recognition (e.g., by lactylation "reader" proteins).

Part 2: Troubleshooting Guide for Scale-Up

Q: During the diazotization step (using NaNO₂/H₂SO₄), we are observing a significant drop in yield and the formation of dark, tarry byproducts. What is the cause? A: This is a classic symptom of inadequate thermal management. The generation of nitrous acid (HONO) and the subsequent formation of the diazonium intermediate are highly exothermic processes.

  • Causality: If the internal temperature rises above 0 °C during the addition of NaNO₂, the unstable diazonium salt prematurely decomposes via unwanted pathways (e.g., elimination to form enynes or non-specific oxidation) rather than undergoing the desired nucleophilic attack by water to form the hydroxyl group.

  • Solution: For scale-up, transition from a standard round-bottom flask to a jacketed reactor. Ensure the NaNO₂ solution is added via a precision dosing pump over an extended period (e.g., 2–3 hours for a 100g scale), keeping the internal probe temperature strictly between -5 °C and 0 °C.

Q: We are experiencing low mass recovery during the final liquid-liquid extraction. How can we improve this? A: 2-Hydroxypent-4-ynoic acid is a highly polar, low-molecular-weight molecule containing both a carboxylic acid and a hydroxyl group, making it highly water-soluble.

  • Causality: Standard extraction with ethyl acetate (EtOAc) is often insufficient because the partition coefficient heavily favors the aqueous phase unless the aqueous layer is fully protonated and its ionic strength is maximized.

  • Solution: Before extraction, verify the aqueous phase is strongly acidic (pH < 2) to ensure the carboxylic acid is fully protonated (uncharged). Saturate the aqueous layer completely with solid NaCl (salting out) to decrease the solubility of the organic product in the water phase. Perform at least 4–5 extractions with EtOAc, or use a continuous liquid-liquid extractor for batches >50g.

Part 3: Validated Experimental Protocols

Protocol A: Enantioselective Synthesis of (S)-2-Hydroxypent-4-ynoic acid (YnLac) [2]

Use this protocol when stereochemical purity is required for biological assays.

  • Preparation: In a jacketed reactor equipped with an overhead stirrer and internal temperature probe, dissolve L-propargylglycine hydrochloride (1.0 eq) in 1 M H₂SO₄ (approx. 7.5 mL per mmol of substrate).

  • Cooling: Circulate coolant to bring the internal temperature to -5 °C.

  • Diazotization: Prepare a 40% (w/v) aqueous solution of Sodium Nitrite (NaNO₂, 5.0 eq). Add this solution dropwise via an addition funnel or dosing pump, ensuring the internal temperature does not exceed 0 °C.

  • Reaction: Once addition is complete, maintain stirring at 0 °C for 2 hours. Subsequently, remove the cooling source and allow the reaction to warm to room temperature (20-25 °C), stirring for an additional 3 hours to allow complete nitrogen evolution and hydroxylation.

  • Workup: Saturate the aqueous mixture with NaCl. Extract the aqueous phase with Ethyl Acetate (3 × equal volume of aqueous phase).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (EtOAc/MeOH = 4/1) to yield the product as a yellow oil (Typical yield: 80-84%).

Protocol B: One-Pot Racemic Synthesis for Polymer Precursors [1]

Use this protocol for bulk synthesis where stereochemistry is not a factor.

  • Alkylation: Alkylate diethyl 2-acetamidomalonate with propargyl tosylate in dioxane using potassium tert-butoxide as a base (0.25 M enolate concentration) to yield the propargylic malonate derivative.

  • One-Pot Sequence: Dissolve the unpurified propargylic malonate in 2 M H₂SO₄. Heat to reflux to drive hydrolysis and decarboxylation.

  • Cooling & Diazotization: Cool the reactor strictly to -5 °C. Slowly add aqueous NaNO₂ (excess) dropwise, maintaining T < 0 °C.

  • Hydroxylation: Allow the mixture to slowly warm to room temperature until gas evolution ceases. Extract with EtOAc following the salting-out procedure described in Protocol A.

Part 4: Quantitative Data & Route Comparison

ParameterLegacy RouteRoute 1 (Acetamidomalonate)Route 2 (L-Propargylglycine)
Primary Reagents Propargyl bromide, Ethyl glyoxylateDiethyl 2-acetamidomalonate, Propargyl tosylateL-propargylglycine, NaNO₂, H₂SO₄
Stereochemistry RacemicRacemicEnantiopure (S)-isomer
Typical Yield ~40%Quantitative (Alkylation) -> High (One-pot)80 - 84%
Scale-Up Viability Extremely Low HighHigh
Primary Safety Risk Thermal explosion (shock-sensitive)Exotherm during diazotizationExotherm during diazotization
Primary Application ObsoleteBulk "Clickable" PolylactidesBioorthogonal Probes (YnLac)

References

  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 2014, 10, 1365–1371. Available at:[Link]

  • A bioorthogonal chemical reporter for the detection and identification of protein lactylation. Chemical Science, 2022, 13, 6019-6027. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Hydroxypent-4-ynoic Acid vs. 2-Hydroxypent-4-enoic Acid in Bioconjugation and Polymer Synthesis

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal building block for precision bioconjugation or polymer functionalization. Two prominent α -hydroxy acids—2-hydroxypent-4-yn...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal building block for precision bioconjugation or polymer functionalization. Two prominent α -hydroxy acids—2-hydroxypent-4-ynoic acid (alkyne-functionalized) and 2-hydroxypent-4-enoic acid (alkene-functionalized)—serve as critical precursors in modern synthetic chemistry. While both share a 5-carbon backbone and an α -hydroxy acid motif suitable for ring-opening polymerization (ROP) or esterification, their terminal unsaturations dictate completely divergent downstream reactivity.

This guide objectively compares their performance, mechanistic causality, and practical applications, providing drug development professionals and polymer chemists with field-proven data to inform their synthetic strategies.

Structural and Chemical Properties

Before designing a synthesis workflow, it is crucial to understand the baseline physicochemical properties of these monomers. Table 1 summarizes their structural parameters.

Table 1: Fundamental Properties of the Monomers

Property2-Hydroxypent-4-ynoic Acid2-Hydroxypent-4-enoic Acid
CAS Number 1013026-68-067951-43-3
Molecular Formula C 5​ H 6​ O 3​ C 5​ H 8​ O 3​
Molecular Weight 114.10 g/mol 116.12 g/mol
Terminal Unsaturation Alkyne (-C≡CH)Alkene (-CH=CH 2​ )
Primary Conjugation CuAAC (Azide-Alkyne Click)Thiol-Ene Click (Radical-mediated)
Primary Application "Clickable" polylactides, bioorthogonal taggingBottlebrush polymers, dense side-chain grafting

Reactivity Profiles & Causality

The Alkyne Advantage: 2-Hydroxypent-4-ynoic Acid

The terminal alkyne in 2-hydroxypent-4-ynoic acid is perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Why choose the alkyne? CuAAC is highly bioorthogonal, meaning it will not cross-react with native biological functional groups (amines, thiols, carboxyls). The resulting 1,2,3-triazole linkage is chemically inert, rigid, and stable against hydrolysis. We utilize this monomer when synthesizing "clickable" biodegradable polylactides (PLAs), where precise, post-polymerization modification with therapeutic agents or targeting ligands is required without degrading the polyester backbone .

The Alkene Advantage: 2-Hydroxypent-4-enoic Acid

Conversely, 2-hydroxypent-4-enoic features a terminal alkene, making it the monomer of choice for thiol-ene click chemistry. Why thiol-ene? The answer lies in steric hindrance and metal toxicity. When synthesizing highly dense architectures like bottlebrush polymers, the CuAAC reaction can suffer from catalyst trapping and steric bulk from the triazole ring. Thiol-ene reactions are radical-mediated, metal-free, and highly efficient even in sterically congested environments. UV-promoted thiol-ene coupling onto 2-hydroxypent-4-enoic acid residues allows for the iterative convergent growth of discrete bottlebrush polymers with absolute structural definition .

G A 5-Carbon α-Hydroxy Acids B 2-Hydroxypent-4-ynoic Acid (Terminal Alkyne) A->B C 2-Hydroxypent-4-enoic Acid (Terminal Alkene) A->C D CuAAC Click Chemistry (Azide + Cu Catalyst) B->D E Thiol-Ene Click Chemistry (Thiol + UV/Radical) C->E F Triazole-Linked Functional Polymers D->F G Thioether-Linked Bottlebrush Polymers E->G

Workflow comparing alkyne and alkene alpha-hydroxy acids in polymer functionalization.

Experimental Workflows (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, every protocol must act as a self-validating system. Below are the standardized methodologies for utilizing these monomers.

Protocol 1: Synthesis of "Clickable" Polylactide via 2-Hydroxypent-4-ynoic Acid

Causality: To ensure the alkyne survives the initial polymerization, ring-opening polymerization (ROP) of the cyclic O-carboxyanhydride (OCA) or direct polycondensation must be carefully controlled to avoid cross-linking.

  • Monomer Preparation: Synthesize 2-hydroxy-4-pentynoic acid from diethyl 2-acetamidomalonate and propargyl alcohol via a one-pot hydrolysis, decarboxylation, and diazotization sequence to ensure high yield and safety .

  • Polymerization: Convert the acid to its corresponding cyclic ester and perform ROP using a tin(II) octoate catalyst to yield alkyne-functionalized PLA.

  • CuAAC Grafting: Dissolve 100 mg of the alkyne-PLA in DMF. Add 1.2 equivalents of the desired azide (e.g., PEG-azide).

  • Catalysis: Introduce CuSO 4​ ·5H 2​ O (0.05 eq) and sodium ascorbate (0.1 eq). Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ, preventing premature oxidation.

  • Validation (Self-Correction): Stir at room temperature for 24 hours, then precipitate in cold methanol. Analyze the purified polymer via 1 H NMR. The system is validated as complete when the terminal alkyne proton (~2.5 ppm) entirely disappears and the triazole proton (~7.6 ppm) appears.

Protocol 2: Synthesis of Bottlebrush Polymers via 2-Hydroxypent-4-enoic Acid

Causality: Thiol-ene click is chosen here to avoid metal contamination in biomedical polymers and to overcome the severe steric hindrance associated with dense side-chain grafting.

  • Backbone Synthesis: Synthesize a copolyester backbone containing alternating lactic acid and 2-hydroxy-4-pentenoic acid units via iterative convergent growth .

  • Thiol-Ene Grafting: Dissolve the alkene-functionalized backbone and an excess of thiol-terminated side chains (e.g., PLA-SH) in a degassed solvent (e.g., THF).

  • Photoinitiation: Add 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator (0.1 eq per alkene).

  • UV Irradiation: Irradiate the mixture with UV light ( λ = 365 nm) for 2-4 hours. Causality: The radical mechanism ensures rapid thioether bond formation without the need for elevated temperatures that could degrade the polyester backbone.

  • Validation (Self-Correction): Purify via dialysis. The system is validated via Size Exclusion Chromatography (SEC) showing a distinct shift to a higher molecular weight without low-MW tailing (indicating no unreacted backbone), alongside 1 H NMR confirming the complete disappearance of vinyl protons (5.0–5.8 ppm).

Validation Step1 Post-Polymerization Modification Step2A CuAAC Reaction (Alkyne + Azide) Step1->Step2A Step2B Thiol-Ene Reaction (Alkene + Thiol) Step1->Step2B ValA 1H NMR Validation: Loss of alkyne proton (~2.5 ppm) Gain of triazole proton (~7.6 ppm) Step2A->ValA ValB 1H NMR & SEC Validation: Loss of vinyl protons (5.0-5.8 ppm) SEC MW shift without tailing Step2B->ValB Success Self-Validated Functional Polymer ValA->Success ValB->Success

Self-validating analytical workflow for confirming complete bioconjugation.

Comparative Performance Data

When scaling up or designing a new therapeutic vehicle, efficiency and downstream processing dictate monomer selection. Table 2 outlines the comparative performance metrics based on experimental observations.

Table 2: Conjugation Performance and Reaction Metrics

Metric2-Hydroxypent-4-ynoic Acid (CuAAC)2-Hydroxypent-4-enoic Acid (Thiol-Ene)
Grafting Efficiency (Small Molecules) >95% (Highly efficient)>95% (Highly efficient)
Grafting Efficiency (Bulky Polymers) Moderate to Low (Steric hindrance)>95% (Excellent for bottlebrushes)
Reaction Conditions Aqueous/organic mixtures, Cu(I) requiredSolvent versatile, metal-free, UV required
Primary Byproducts / Risks Trace copper retention (requires chelation)Disulfide formation (requires excess thiol)
Linkage Stability Highly rigid, stable triazoleFlexible thioether, susceptible to oxidation

Conclusion & Selection Guide

For drug delivery systems requiring precise, bioorthogonal conjugation of small-molecule therapeutics or targeting peptides, 2-hydroxypent-4-ynoic acid is unparalleled due to the robustness of the triazole linkage and the specificity of CuAAC.

However, for synthesizing complex, high-density architectures like bottlebrush polymers, or when residual metal catalysts are strictly prohibited by regulatory guidelines, 2-hydroxypent-4-enoic acid combined with thiol-ene chemistry provides superior grafting efficiency, structural control, and a cleaner toxicological profile.

References

  • Zhang, Q., Ren, H., & Baker, G. L. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1365–1371. URL:[Link]

  • Ma, H., Ha, S., Jeong, J., Wang, V., & Kim, K. T. (2022). Synthesis of discrete bottlebrush polymers via the iterative convergent growth technique and post-functionalization. Polymer Chemistry, 13, 3689-3695. URL:[Link]

Validation

Validating Mass Spectrometry Data for 2-Hydroxypent-4-ynoic Acid Adducts: A Comprehensive Comparison Guide

As a Senior Application Scientist specializing in chemoproteomics and adductomics, I frequently encounter the analytical bottleneck of confidently validating covalent protein modifications. 2-Hydroxypent-4-ynoic acid (HP...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chemoproteomics and adductomics, I frequently encounter the analytical bottleneck of confidently validating covalent protein modifications. 2-Hydroxypent-4-ynoic acid (HPA) —often utilized under the nomenclature YnLac as a bioorthogonal chemical reporter for protein lactylation[1]—is a powerful alkyne-functionalized probe. It enables the tracking of metabolic incorporation, enzyme inhibition, and activity-based protein profiling (ABPP)[2].

However, identifying a "needle in a haystack" mass shift in a complex proteome is fraught with false positives[3]. To establish a self-validating analytical system, researchers must choose the correct mass spectrometry (MS) workflow. This guide objectively compares the leading methodologies for validating HPA adducts, providing the causal logic behind experimental choices and step-by-step protocols to ensure scientific integrity.

Comparative Analysis of Adduct Validation Workflows

Validating an alkyne-probe adduct requires balancing throughput with spatial resolution (site localization). We evaluate three primary strategies:

  • Direct High-Resolution Mass Spectrometry (HRMS) (Top-Down): Analyzes intact proteins to detect global mass shifts.

  • CuAAC-Enrichment LC-MS/MS (Bottom-Up ABPP): The industry standard. Utilizes Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to append a biotin tag, followed by streptavidin enrichment and tryptic digestion[2][4].

  • Isotope-Targeted Enrichment (isoTOP-ABPP): An advanced iteration of bottom-up ABPP using isotopically labeled (light/heavy) cleavable linkers to provide high-confidence, quantitative validation via distinct isotopic doublets[4].

Quantitative Performance Comparison
MetricDirect HRMS (Top-Down)CuAAC-Enrichment LC-MS/MSisoTOP-ABPP (Isotopic Labeling)
Sensitivity Low (Requires high stoichiometry)High (Enriches low-abundance targets)Ultra-High (Filters background noise)
Site Localization Poor (Global mass shift only)Excellent (Peptide-level resolution)Excellent (Peptide-level resolution)
False Discovery Rate High in complex lysatesModerate (~1% with strict parameters)Very Low (<0.1% via isotopic pairing)
Throughput High (No enrichment required)Moderate (Requires multi-step prep)Low (Complex synthesis & data analysis)
Best Application Purified recombinant proteinsGlobal target discovery in cell lysatesQuantifying relative site reactivity

Visualizing the Analytical Logic

To understand the strategic divergence in these workflows, we must map both the analytical pipeline and the underlying chemical mechanisms.

Workflow Start Protein Lysate with 2-Hydroxypent-4-ynoic Acid Adducts Split1 Direct Intact MS (Top-Down) Start->Split1 Split2 CuAAC Enrichment (Bottom-Up) Start->Split2 MS1 High-Res MS (Orbitrap) Detects Global Mass Shift Split1->MS1 Click CuAAC with Azide-Biotin + TCEP/TBTA/CuSO4 Split2->Click Result1 Low Sensitivity, No Site Localization MS1->Result1 Enrich Streptavidin Enrichment & Tryptic Digestion Click->Enrich LCMS Nano-LC-MS/MS (Peptide Sequencing) Enrich->LCMS Result2 High Sensitivity, Exact Site Localization LCMS->Result2

Comparison of MS workflows for alkyne-adduct validation, highlighting enrichment superiority.

Mechanism Target Target Protein Nucleophilic Residue Adduct Covalent Adduct Alkyne-tagged Protein Target->Adduct Metabolic Incorporation Probe HPA Probe 2-hydroxypent-4-ynoic acid Probe->Adduct Validated MS/MS Validation Fragment Ion Tagging Adduct->Validated Cu(I) Catalysis Reporter Azide-Biotin Cleavable Linker Reporter->Validated

Bioorthogonal tagging mechanism of HPA adducts followed by CuAAC ligation and MS detection.

Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols cannot simply be a list of ingredients; they must be engineered with mechanistic causality. Below is the optimized CuAAC-Enrichment LC-MS/MS workflow for validating HPA adducts.

Phase 1: CuAAC Ligation (Click Chemistry)

Once the HPA probe has formed a covalent adduct with the target protein (e.g., via metabolic incorporation as a lactylation surrogate[1]), the alkyne handle must be conjugated to an affinity tag.

  • Lysate Preparation: Normalize protein concentration to 2.0 mg/mL in PBS[4].

  • Click Master Mix Addition: To 1 mL of lysate, sequentially add:

    • Diazo Biotin-Azide (100 µM): Causality: We use a diazo-cleavable linker rather than standard biotin-azide. This allows for the chemical release of peptides prior to MS, eliminating the massive background noise of endogenously biotinylated proteins (e.g., carboxylases)[4].

    • TCEP (1.0 mM): Causality: Tris(2-carboxyethyl)phosphine serves a dual purpose. It reduces Cu(II) to the catalytically active Cu(I) state and maintains protein thiols in a reduced state to prevent artifactual disulfide cross-linking during the 1-hour incubation[4].

    • TBTA (100 µM): Causality: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that could oxidatively damage the protein backbone.

    • CuSO₄ (1.0 mM): The catalyst source.

  • Incubation: Rotate at 25 °C for 1 hour[4].

Phase 2: Enrichment and On-Bead Digestion
  • Precipitation: Add ice-cold methanol/chloroform to precipitate proteins and remove unreacted click reagents. Causality: Removing excess biotin-azide is critical to prevent saturation of the streptavidin resin in the next step.

  • Resuspension & Enrichment: Resuspend the pellet in 1.2% SDS/PBS, boil for 5 minutes, and dilute to 0.2% SDS. Incubate with streptavidin-agarose resin for 2 hours.

  • Tryptic Digestion: Wash beads extensively (SDS, urea, PBS) to remove non-covalently bound proteins. Perform on-bead digestion using sequencing-grade Trypsin overnight at 37 °C.

  • Cleavage: Elute the adducted peptides using 50 mM sodium dithionite (cleaves the diazo bond)[4].

Phase 3: LC-MS/MS Acquisition and Bioinformatics

The identification of covalent adducts relies heavily on high-resolution mass spectrometry (HRMS) coupled with tandem MS[3].

  • Instrument Parameters (Orbitrap):

    • MS1 Resolution: Set to 60,000 at m/z 200. Automatic Gain Control (AGC) target at 3 × 10⁶ to ensure deep sampling of low-abundance precursor ions[1].

    • MS2 Resolution: Set to 15,000 at m/z 200. AGC target at 1 × 10⁵[1].

    • Causality: Higher-energy collisional dissociation (HCD) must be carefully tuned. If the collision energy is too high, the 2-hydroxypent-4-ynoyl adduct may undergo neutral loss before the peptide backbone fragments, destroying the fragment ion tag required for site localization[3].

  • Bioinformatic Search (MaxQuant/Andromeda):

    • Traditional search engines require the prior knowledge of the mass increment ("restrictive approaches")[3].

    • Mass Increment Calculation: The addition of a 2-hydroxypent-4-ynoyl group (C₅H₄O₂) via an amide linkage to a lysine residue results in an exact monoisotopic mass shift of +96.0211 Da .

    • FDR Settings: The false discovery rate (FDR) must be strictly set to 1% at the peptide-spectrum match (PSM), protein, and site decoy fraction levels[1]. Minimum score and delta score for modified peptides should be set to 40 and 6, respectively, to filter out low-confidence assignments[1].

Conclusion

Validating 2-hydroxypent-4-ynoic acid adducts requires moving beyond simple detection into rigorous, self-validating analytical frameworks. While Direct HRMS offers rapid intact mass confirmation, it fails in complex biological matrices. The CuAAC-Enrichment LC-MS/MS workflow, particularly when enhanced with cleavable linkers or isotopic probes (isoTOP-ABPP), remains the gold standard. By understanding the causality behind reagent choices—such as the protective role of TBTA or the necessity of precise HCD tuning—researchers can confidently map the adductome and eliminate false positives.

References
  • Electronic Supplementary Information (ESI) A Bioorthogonal Chemical Reporter for the Detection and Identification of Protein Lactylation. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvpEoNO4T8thIZgpyx4VlBKVwbzgnnf-ydKWzaQ4OSaI7G-XL4K1pY3OD8aCeIoqdx7EMwhPKM6jQiCxIlYFtvlOljL8sXO_Rury9liAt49AvV2bfHnVahUykuLEcI_LttilEZ4rkMMfndEWf46RR6AqRTfdCqNPk=]
  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5hotqvtoI4dp9GoTfv8tOcC1qt4Y5M-5NJrbJWp2h1sp0Ru9FZ9T8hXa5lGucy0GVtqn6HrvTksTTiCA9zXaebklVx8iCcgl9LZayoh_3vI4qHSzlTXzGmaMUle5bZJEvPb57BHCMk2EYDVc=]
  • Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv3YV7BVgDsMoxPVY6GJJ3aOnNNUPfb5RYQuVo0QLvLfksSG3o-tFzRnSQn2jh1BwfQofu5-UZCMccpn9k31SenTjn5Yc9qDYebWZZElXHyaGVLIa4ogEWQbOapK-lVx7JuqULd7SEoy7mKBo=]
  • Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiiJ0hc4pUluFKfVenONaX6BuHxZfN89EN5xvnlSCdMwVybjIRvUsgw3NBbHRXtvaPWCI4TIhD1xWiSnDm0SVZTUuOF8-gwalpy6zJb6kEV3lsAk8oCoHoXNM_Bypr8M4mRXbJiOLOS0n55Vzsv8Hq-6u92cUlHYa-]

Sources

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